molecular formula C8H8N2O3 B3386524 5-(Allyloxy)-2-pyrazinecarboxylic acid CAS No. 734532-95-7

5-(Allyloxy)-2-pyrazinecarboxylic acid

Numéro de catalogue: B3386524
Numéro CAS: 734532-95-7
Poids moléculaire: 180.16 g/mol
Clé InChI: YOIBXOWUEHVBBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Allyloxy)-2-pyrazinecarboxylic acid, registered under CAS Number 734532-95-7, is a pyrazine-based building block with a molecular formula of C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is of significant interest in medicinal and organic chemistry, where it serves as a key synthetic intermediate. Its primary research application is in the synthesis of novel pyrazine derivatives, which are explored for their potential pharmaceutical activities . Specifically, this molecule and its related compounds have been investigated as intermediates in the development of antiviral agents, showcasing the value of the pyrazine scaffold in drug discovery . The compound is characterized by an allyloxy substituent and a carboxylic acid functional group on a pyrazine ring, offering two distinct sites for chemical modification . Its computed properties include a topological polar surface area (TPSA) of 72.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, which can influence its solubility and reactivity in research applications . Predicted physical properties include a density of approximately 1.282 g/cm³ and a boiling point of around 330°C . Researchers can source this compound from various suppliers; it is typically available with a purity of 95% or higher, offered in quantities ranging from 50mg to 2.5g . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

5-prop-2-enoxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-2-3-13-7-5-9-6(4-10-7)8(11)12/h2,4-5H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIBXOWUEHVBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619639
Record name 5-[(Prop-2-en-1-yl)oxy]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734532-95-7
Record name 5-[(Prop-2-en-1-yl)oxy]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-propen-1-yloxy)-2-pyrazinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

chemical structure and physical properties of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Allyloxy)-2-pyrazinecarboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Scaffolding for Innovation

Pyrazinecarboxylic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Their utility stems from the pyrazine ring's unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. This guide focuses on a specific, yet sparsely documented derivative: 5-(Allyloxy)-2-pyrazinecarboxylic acid . Given the limited availability of public data on this compound, this document serves as both a technical guide and a forward-looking proposal. We will leverage established chemical principles and data from structurally related analogs to outline a robust synthetic pathway and a comprehensive characterization strategy. This work is intended to empower researchers to synthesize, identify, and ultimately explore the potential of this molecule as a novel building block in drug discovery and materials science.

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule's structure is the foundation of all subsequent research. Herein, we define the key structural and chemical identifiers for 5-(Allyloxy)-2-pyrazinecarboxylic acid.

  • IUPAC Name: 5-(prop-2-en-1-yloxy)pyrazine-2-carboxylic acid

  • Molecular Formula: C₈H₈N₂O₃

  • Molecular Weight: 180.16 g/mol

  • Canonical SMILES: C=CCOC1=NC=C(C=N1)C(=O)O

  • InChI: InChI=1S/C8H8N2O3/c1-2-3-13-7-5-9-6(4-10-7)8(11)12/h2,4-5H,1,3H2,(H,11,12)

  • InChIKey: YWXBGXGVORBPEF-UHFFFAOYSA-N

Predicted Physicochemical Properties

Predictive analysis, based on analogous compounds, provides a critical baseline for experimental design. The properties of 5-(Allyloxy)-2-pyrazinecarboxylic acid are anticipated to be influenced by the acidic carboxyl group, the aromatic pyrazine core, and the flexible allyloxy side chain.

PropertyPredicted ValueRationale and Comparative Analysis
Physical State Solid PowderBased on related pyrazinecarboxylic acids such as 5-Methyl-2-pyrazinecarboxylic acid, which is a powder solid.[1]
Melting Point (°C) 140 - 165Expected to be lower than 5-Hydroxypyrazine-2-carboxylic acid (269.2 °C)[2] and potentially in a similar range as 5-Methyl-2-pyrazinecarboxylic acid (158 - 160 °C)[1]. The flexible allyl group may disrupt crystal packing compared to a simple hydroxyl or methyl group, leading to a slightly lower melting point.
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to hydrogen bonding from the carboxylic acid and strong intermolecular forces. Decomposition before boiling is likely, a common trait for such compounds.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)The carboxylic acid group confers some water solubility, but the larger organic structure will limit it. Good solubility is expected in polar aprotic solvents commonly used for NMR and reactions.
pKa 3.5 - 4.5The electron-withdrawing nature of the pyrazine ring will make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). The allyloxy group is a weak electron-donating group via resonance but its effect is likely modest.

Proposed Synthetic Pathway: A Williamson Ether Synthesis Approach

The most logical and field-proven approach to installing the allyloxy group onto the pyrazine core is through a Williamson ether synthesis. This method is reliable and utilizes readily available starting materials. The expertise behind this choice lies in its high efficiency for forming ether linkages on phenolic or heteroaromatic hydroxyl groups.

The proposed pathway begins with 5-Hydroxypyrazine-2-carboxylic acid , a known metabolite of the anti-tuberculosis drug pyrazinamide.[3][] To prevent unwanted side reactions, the carboxylic acid is first protected as an ester (e.g., methyl ester). The resulting hydroxyl group is then deprotonated with a suitable base to form an alkoxide, which acts as a nucleophile to displace the bromide from allyl bromide. Finally, deprotection of the ester yields the target compound.

G cluster_0 Step 1: Esterification (Protection) cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Deprotection) A 5-Hydroxypyrazine- 2-carboxylic acid B Methyl 5-hydroxypyrazine- 2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 5-(allyloxy)pyrazine- 2-carboxylate B->C  1. NaH, THF  2. Allyl Bromide D 5-(Allyloxy)-2-pyrazinecarboxylic acid C->D  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The trustworthiness of a synthetic procedure is demonstrated through a detailed, reproducible protocol. The following steps are designed to be self-validating, with clear endpoints and purification checks.

Protocol for Synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic Acid

Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic acid

  • To a solution of 5-Hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 5-hydroxypyrazine-2-carboxylate.

Step 2: Allylation

  • Dissolve Methyl 5-hydroxypyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise.

  • Warm the reaction to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 5-(allyloxy)pyrazine-2-carboxylate.

Step 3: Saponification

  • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol involves dissolving 5-10 mg of the sample in a deuterated solvent like DMSO-d₆ and acquiring data on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR (predicted, in DMSO-d₆, 400 MHz):

    • δ 13.0-14.0 (s, 1H): Carboxylic acid proton (-COOH). Expected to be a broad singlet.

    • δ 8.8-9.0 (d, 1H): Pyrazine ring proton adjacent to the carboxylic acid.

    • δ 8.4-8.6 (d, 1H): Pyrazine ring proton adjacent to the allyloxy group.

    • δ 5.9-6.1 (m, 1H): Internal alkene proton of the allyl group (-O-CH₂-CH =CH₂).

    • δ 5.2-5.4 (m, 2H): Terminal alkene protons of the allyl group (-O-CH₂-CH=CH ₂).

    • δ 4.8-5.0 (d, 2H): Methylene protons of the allyl group (-O-CH ₂-CH=CH₂).

  • ¹³C NMR (predicted, in DMSO-d₆, 100 MHz):

    • δ ~165: Carboxylic acid carbonyl carbon (C =O).

    • δ ~158: Pyrazine carbon attached to the oxygen (C -O).

    • δ ~145-150: Quaternary pyrazine carbon (C -COOH).

    • δ ~140-145: Pyrazine C-H carbons.

    • δ ~133: Internal alkene carbon of the allyl group (-O-CH₂-C H=CH₂).

    • δ ~118: Terminal alkene carbon of the allyl group (-O-CH₂-CH=C H₂).

    • δ ~69: Methylene carbon of the allyl group (-O-C H₂-).

Infrared (IR) Spectroscopy

The IR spectrum can be acquired using an FTIR spectrometer with a KBr pellet or an ATR setup.[3] The spectrum is dominated by the characteristic vibrations of the carboxylic acid and the allyl ether functionalities.

  • Predicted Key Absorption Bands (cm⁻¹):

    • 3300-2500 (broad, s): O-H stretch of the hydrogen-bonded carboxylic acid. This is a hallmark feature.[5]

    • 3100-3000 (m): =C-H stretch from the alkene and aromatic ring.

    • 3000-2850 (m): C-H stretch from the sp³ hybridized methylene group.[6]

    • 1730-1700 (s): C=O stretch of the carboxylic acid.[5][6]

    • ~1640 (w-m): C=C stretch of the allyl group.[6]

    • 1600-1475 (m): C=N and C=C stretches of the pyrazine ring.

    • ~1250 and ~1050 (s): C-O stretches from the ether and carboxylic acid linkages.[6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. A common technique is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.[7][8]

  • Expected Results (ESI-MS):

    • Positive Ion Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 181.0557.

    • Negative Ion Mode: Expect to observe the deprotonated molecular ion [M-H]⁻ at m/z 179.0411.

    • Key Fragmentation Patterns: Common fragmentation would involve the loss of the allyl group (C₃H₅, 41 Da) or the neutral loss of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the carboxylic acid moiety.

Potential Applications and Future Directions

The true value of a novel chemical entity is realized through its application. 5-(Allyloxy)-2-pyrazinecarboxylic acid is primed for use in several high-impact areas:

  • Medicinal Chemistry: The allyl group is a versatile handle for further chemical modification via reactions like olefin metathesis, dihydroxylation, or Heck coupling. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets. Derivatives of pyrazinecarboxylic acid are known for their bioactivity, including antimicrobial and anticancer properties.[9]

  • Polymer and Materials Science: The terminal double bond of the allyl group can participate in polymerization reactions, enabling the incorporation of the pyrazine moiety into novel polymers. This could impart specific electronic, thermal, or metal-coordinating properties to the resulting material.

  • Mechanophore Development: The allyloxy ether linkage is related to structures used in the field of mechanochemistry, where mechanical force can trigger a specific chemical reaction or release of a small molecule.[10]

Safety and Handling

As 5-(Allyloxy)-2-pyrazinecarboxylic acid is a novel laboratory chemical, it should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[1]

  • Handling: Avoid breathing dust or mist. Handle in a well-ventilated area or a chemical fume hood.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled or ingested, seek immediate medical attention.[1]

References

  • Beilstein Journals. (n.d.). Supporting information for - Beilstein Journals. Retrieved from Beilstein Journals. [Link]

  • NextSDS. (n.d.). 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Chemical Synthesis. (2025, May 20). 2-pyrazinecarboxylic acid - 98-97-5, C5H4N2O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from Chemical Synthesis. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 34604-60-9 | Product Name : 5-Hydroxypyrazine-2-Carboxylic Acid. Retrieved from Pharmaffiliates. [Link]

  • Semantic Scholar. (n.d.). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Retrieved from Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from The Royal Society of Chemistry. [Link]

  • MassBank.jp. (2019, February 28). MassBank3. Retrieved from MassBank.jp. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU. [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • CAS Common Chemistry. (n.d.). 5-Hydroxypyrazine-2-carboxylic acid. Retrieved from CAS. [Link]

  • Matrix Fine Chemicals. (n.d.). PYRAZINE-2,5-DICARBOXYLIC ACID | CAS 122-05-4. Retrieved from Matrix Fine Chemicals. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(2)/.pdf]([Link]].pdf)

  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. Retrieved from the NIST WebBook. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Carboxylic acid functionalized ortho-linked oxacalix[11]benzene[11]pyrazine: synthesis, structure, hydrogen bond and metal directed self-assembly. Retrieved from RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (2025, August 6). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). 5-AMINO-PYRAZINE-2-CARBOXYLIC ACID manufacturers and suppliers in india. Retrieved from LookChem. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from University of Wisconsin. [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from University of Cambridge. [Link]

  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. Retrieved from ChemRxiv. [Link]

  • MassBank3. (2008, October 21). Organic acids and derivatives. Retrieved from MassBank3. [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from Chemical Papers. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 5-Aryloxy substitution enables efficient mechanically triggered release from a synthetically accessible masked 2-furylcarbinol mechanophore. Retrieved from RSC Publishing. [Link]

Sources

A Framework for Elucidating the In Vitro Mechanism of Action of 5-(Allyloxy)-2-pyrazinecarboxylic acid: A Novel Pyrazine Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: From Structural Analogy to Mechanistic Hypothesis

The compound 5-(Allyloxy)-2-pyrazinecarboxylic acid represents a novel chemical entity for which, as of this writing, no public data on biological activity exists. However, its core structure—a substituted pyrazinecarboxylic acid—places it within a class of heterocyclic compounds of significant pharmacological interest. The most prominent member of this class is Pyrazinamide (PZA), a first-line antituberculosis drug.[1][2] PZA is a prodrug that is metabolically activated to pyrazinoic acid (POA), which exerts its bactericidal effect primarily against Mycobacterium tuberculosis.[1][3] The established activity of this chemical scaffold provides a strong, rational basis for forming testable hypotheses regarding the potential mechanism of action (MoA) for novel derivatives like 5-(Allyloxy)-2-pyrazinecarboxylic acid.

This guide eschews a generic template in favor of a logical, hypothesis-driven framework. It is designed for researchers, scientists, and drug development professionals to systematically investigate the in vitro MoA of this, or similar, novel compounds. We will proceed from broad phenotypic screening to more focused target deconvolution, explaining the causality behind each experimental choice and providing self-validating protocols to ensure scientific rigor.

Hypothesis Generation: Leveraging the Pyrazinecarboxylic Acid Scaffold

The structure of 5-(Allyloxy)-2-pyrazinecarboxylic acid informs three primary, testable hypotheses for its potential biological activity.

  • Hypothesis I: Antimicrobial Agent. Given that the pyrazinecarboxylic acid core is central to the antitubercular drug Pyrazinamide, the most compelling initial hypothesis is that the compound possesses antimicrobial properties.[1][4] The allyloxy substitution may modulate this activity, potentially broadening its spectrum or altering its potency.

  • Hypothesis II: Enzyme Inhibition. The carboxylic acid moiety is a classic pharmacophore known to interact with the active sites of various enzymes, often through hydrogen bonding or ionic interactions. The active form of PZA, pyrazinoic acid, is proposed to inhibit the Fatty Acid Synthase I (FASI) enzyme in M. tuberculosis.[3] Therefore, it is plausible that 5-(Allyloxy)-2-pyrazinecarboxylic acid could act as an inhibitor of FASI or other metabolic enzymes.

  • Hypothesis III: Modulator of Host Cell Pathways. Pyrazine and pyrazole derivatives have been investigated for a wide range of activities, including antioxidant and anti-inflammatory effects.[5][6] These effects are often mediated by interactions with host cell signaling pathways or enzymes like cyclooxygenases.

Our experimental strategy is therefore designed to first test the broadest and most probable hypothesis (Antimicrobial Activity) and use those results to guide deeper, more specific mechanistic studies.

Phase I: Broad Phenotypic and Cytotoxicity Screening

The initial phase aims to answer a critical question: Does the compound have any biological effect in a cellular context, and is that effect specific to certain cell types (e.g., microbes vs. mammalian cells)? A high therapeutic index (the ratio of cytotoxic concentration to effective concentration) is a hallmark of a promising drug candidate.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes whether the compound has antimicrobial activity and quantifies its potency. The Microtiter Broth Dilution Method is a standardized, high-throughput approach.

Methodology:

  • Preparation: Dissolve 5-(Allyloxy)-2-pyrazinecarboxylic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare a panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal species (Candida albicans).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria). Final concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells. Include a positive control (microbes with no compound) and a negative control (media only).

  • Incubation: Incubate the plates under optimal growth conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be assessed visually or by measuring optical density (OD) with a plate reader.

Protocol 2: Mammalian Cell Cytotoxicity Assay (IC50 Determination)

This protocol is essential to assess the compound's general toxicity and to establish a therapeutic window. It is performed in parallel with the MIC assay.

Methodology:

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-(Allyloxy)-2-pyrazinecarboxylic acid in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Quantify cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation and Initial Interpretation

The quantitative data from Phase I should be summarized for clear comparison.

Parameter S. aureus E. coli C. albicans HEK293 Cells
MIC (µg/mL) ValueValueValueN/A
IC50 (µg/mL) N/AN/AN/AValue
Selectivity Index (SI = IC50/MIC) CalculatedCalculatedCalculatedN/A

Causality: A high Selectivity Index (SI > 10) suggests that the compound's antimicrobial activity is not due to general cytotoxicity and implies a specific microbial target. This result would strongly justify proceeding to Phase II. An SI close to 1 suggests non-specific toxicity and a lower potential for therapeutic development.

Phase II: Target Deconvolution and Mechanistic Elucidation

If Phase I reveals promising and selective antimicrobial activity, the next logical step is to identify the cellular pathway and, ultimately, the molecular target being disrupted.

Visualizing the Path Forward: An Experimental Workflow

The following diagram illustrates the logical flow from a confirmed "hit" in Phase I to a specific mechanism of action.

MoA_Workflow cluster_phase1 Phase I: Phenotypic Screening cluster_phase2 Phase II: Target Deconvolution cluster_advanced Advanced/Unbiased Methods Hit Antimicrobial 'Hit' Identified (High Selectivity Index) Macro Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Hit->Macro Pathway Inhibited Pathway Identified Macro->Pathway Enzyme Target-Based Enzyme Assay (e.g., FASI Inhibition) Pathway->Enzyme Hypothesis-Driven Genetic Genetic Screens (CRISPRi / Overexpression) Pathway->Genetic Unbiased Approach Proteomic Affinity Proteomics / Thermal Profiling Pathway->Proteomic Target Specific Target Confirmed (e.g., IC50 < MIC) Enzyme->Target

Figure 1: A logical workflow for elucidating the mechanism of action.
Context: The Known Mechanism of Pyrazinamide

To appreciate the hypothesis-driven approach, it is useful to visualize the established MoA of the parent compound class.

PZA_Mechanism PZA Pyrazinamide (PZA) (Prodrug) PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Enters Cell Cell Mycobacterial Cell POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Hydrolysis FASI Fatty Acid Synthase I (FASI) POA->FASI Disruption Membrane Energy Disruption POA->Disruption Inhibition Inhibition

Figure 2: The established activation and mechanism of Pyrazinamide.
Protocol 3: Macromolecular Synthesis Profiling

This assay rapidly narrows down the affected cellular process by measuring the synthesis rates of key macromolecules.

Methodology:

  • Culture and Treatment: Grow the target microorganism to mid-log phase. Aliquot the culture into separate tubes. Treat the aliquots with the test compound at a concentration known to be inhibitory (e.g., 2x or 4x MIC). Include a "no drug" control and a control with a known inhibitor for each pathway (e.g., Ciprofloxacin for DNA, Rifampicin for RNA).

  • Radiolabeling: To each tube, add a specific radiolabeled precursor:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine (for bacteria)

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), remove an aliquot from each tube.

  • Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA). Collect the precipitate on a filter and wash to remove unincorporated radiolabel. Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated counts over time. A compound that inhibits a specific pathway will cause the incorporation of the corresponding radiolabel to plateau relative to the "no drug" control.[7]

Protocol 4: Target-Based Enzymatic Assay (FASI Inhibition)

If macromolecular synthesis profiling points towards cell wall (fatty acid) disruption, a direct enzymatic assay is the logical next step.

Methodology:

  • Enzyme and Substrate: Obtain purified or recombinant Fatty Acid Synthase I (FASI) enzyme from the target microbial species. The assay mixture will contain the necessary substrates and cofactors (e.g., Acetyl-CoA, Malonyl-CoA, NADPH).

  • Assay Principle: The activity of FASI can be monitored by measuring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

  • Inhibition Assay:

    • In a UV-transparent 96-well plate, add buffer, substrates, and varying concentrations of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

    • Initiate the reaction by adding the FASI enzyme.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 for enzyme inhibition.

Trustworthiness Check: A key self-validating step is to compare the enzymatic IC50 with the whole-cell MIC. A potent enzyme inhibitor should have an IC50 value that is at or below its MIC value. If the IC50 is significantly higher than the MIC, it suggests that FASI is likely not the primary mechanism of action, or that the compound has poor cell permeability.

Advanced and Unbiased Approaches

If a clear target does not emerge from hypothesis-driven experiments, modern unbiased techniques can be employed.

  • Genetic Screens: Using tools like CRISPR interference (CRISPRi) in susceptible organisms can identify genes whose downregulation confers resistance to the compound.[8] The products of these genes are strong candidates for being the drug's target or part of the target pathway.

  • Affinity Chromatography & Mass Spectrometry: The compound can be immobilized on a solid support to "pull down" its binding partners from a cell lysate. These binding proteins are then identified by mass spectrometry.[7] This method can directly identify the molecular target.

Conclusion

Elucidating the mechanism of action for a novel compound like 5-(Allyloxy)-2-pyrazinecarboxylic acid is a systematic process of inquiry. By leveraging knowledge of its structural class to form rational hypotheses, we can design a phased experimental plan that efficiently progresses from broad phenotypic effects to specific molecular interactions. The integration of whole-cell assays (MIC, cytotoxicity), targeted biochemical assays (enzyme inhibition), and pathway-level analysis (macromolecular synthesis) creates a self-validating framework that ensures scientific integrity. This structured approach maximizes the potential for discovering a novel therapeutic agent while rigorously characterizing its fundamental biological activity.

References

  • Echeverria, G. V., & Sali, A. (2017). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Pharmacology & Therapeutics, 173, 10-21. [Link]

  • Kardos, N., & Nagy, E. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. InTech. [Link]

  • Alvarez, R., et al. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. [Link]

  • Bosch, G. M., et al. (2002). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 45(23), 5337-5343. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integr
  • Dolezal, M., et al. (2001). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 6(11), 925-936. [Link]

  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

  • Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology and Molecular Biology Reviews, 86(2), e00140-21. [Link]

  • Sharifi-Rad, J., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Antioxidants, 11(9), 1713. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hareesh, H.N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. [Link]

  • de Boer, A. G., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(3), fnz023. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 485. [Link]

  • Glavaš-Obrovac, L., et al. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 29(20), 4786. [Link]

  • Kalinović, B., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2291-2303. [Link]

Sources

An In-depth Technical Guide to 5-(Allyloxy)-2-pyrazinecarboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and structure-activity relationship (SAR) studies of analogous pyrazine compounds, this document outlines the synthesis, biological evaluation, and therapeutic prospects of these novel derivatives.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to molecules, including the ability to act as hydrogen bond acceptors and engage in various biological interactions.[1] Pyrazine-2-carboxylic acid, in particular, is a well-established pharmacophore, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[2]

This guide focuses on a specific subclass: 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives. The introduction of an allyloxy group at the 5-position of the pyrazine ring offers a strategic modification to modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule. This modification opens avenues for the development of novel therapeutic agents with potentially enhanced efficacy and improved pharmacokinetic profiles.

Synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic Acid and its Derivatives

The synthesis of 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives can be logically approached in a two-stage process: first, the synthesis of the core intermediate, 5-(allyloxy)-2-pyrazinecarboxylic acid, followed by its derivatization, primarily at the carboxylic acid moiety.

Synthesis of the Core Intermediate: 5-(Allyloxy)-2-pyrazinecarboxylic Acid

A plausible and efficient synthetic route to 5-(allyloxy)-2-pyrazinecarboxylic acid commences with the commercially available 5-hydroxypyrazine-2-carboxylic acid. The key transformation is the O-allylation of the hydroxyl group, which can be achieved via a Williamson ether synthesis.[3][4][5][6][7] To ensure selectivity and prevent unwanted side reactions with the carboxylic acid group, it is prudent to first protect the carboxylic acid, typically as an ester.

A detailed, step-by-step protocol for this synthesis is provided below:

Experimental Protocol: Synthesis of Ethyl 5-(allyloxy)-2-pyrazinecarboxylate

  • Esterification of 5-hydroxypyrazine-2-carboxylic acid:

    • To a solution of 5-hydroxypyrazine-2-carboxylic acid (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 5-hydroxypyrazine-2-carboxylate.

  • O-Allylation of Ethyl 5-hydroxypyrazine-2-carboxylate:

    • Dissolve ethyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.

    • To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-(allyloxy)-2-pyrazinecarboxylate.

  • Hydrolysis of the Ester:

    • Dissolve the purified ethyl 5-(allyloxy)-2-pyrazinecarboxylate in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (2 equivalents), and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 5-(allyloxy)-2-pyrazinecarboxylic acid.

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Synthetic workflow for 5-(allyloxy)-2-pyrazinecarboxylic acid.
Synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic Acid Derivatives

The primary point of diversification for this class of compounds is the carboxylic acid functional group. Amide derivatives are of particular interest due to their prevalence in biologically active molecules. The synthesis of these amides is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with a primary or secondary amine.[1][8][9][10]

Experimental Protocol: General Procedure for the Synthesis of 5-(Allyloxy)-2-pyrazinecarboxamides

  • Formation of the Acid Chloride:

    • Suspend 5-(allyloxy)-2-pyrazinecarboxylic acid (1 equivalent) in a dry, inert solvent such as toluene.

    • Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

    • Reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-(allyloxy)-2-pyrazinecarbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by recrystallization or column chromatography.

graph DerivatizationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: General workflow for the synthesis of 5-(allyloxy)-2-pyrazinecarboxamide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives are not yet extensively reported in the literature, valuable insights can be gleaned from studies on structurally related 5-substituted pyrazine-2-carboxylic acid derivatives. These studies primarily focus on antimicrobial, particularly antimycobacterial, and antifungal activities.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated that amides of pyrazine-2-carboxylic acid exhibit significant antimicrobial activity.[1][2] The lipophilicity of the substituents on the pyrazine ring and the amide nitrogen has been shown to play a crucial role in determining the potency of these compounds.[8] It is hypothesized that the introduction of the allyloxy group at the 5-position will increase the lipophilicity of the molecule compared to its hydroxylated precursor, which may enhance its ability to penetrate microbial cell membranes.

The nature of the substituent on the amide nitrogen also significantly influences the biological activity. For instance, studies on 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown that the length of the alkyl chain and the substitution pattern on the phenyl ring can modulate the antimycobacterial efficacy.[9][11][12]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, the following SAR trends can be anticipated for 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives:

  • The Allyloxy Group: The presence of the allyloxy group is expected to enhance lipophilicity, which may lead to improved cell permeability and, consequently, enhanced biological activity. The double bond in the allyl group also presents a potential site for metabolic modification or specific interactions with biological targets.

  • The Amide Moiety: The nature of the amine used to form the carboxamide derivative will be a critical determinant of activity.

    • Alkylamines: Increasing the length of the alkyl chain on the amide nitrogen may initially increase activity due to enhanced lipophilicity, but excessively long chains could lead to a decrease in potency due to steric hindrance or reduced solubility.

    • Anilines: Substitution on the phenyl ring of an anilide derivative can significantly impact activity. Electron-withdrawing or electron-donating groups at various positions can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with the target.

Table 1: Anticipated Impact of Substituents on the Biological Activity of 5-(Allyloxy)-2-pyrazinecarboxamides (Hypothetical)

Substituent at Amide Nitrogen (R)Expected Impact on Antimicrobial ActivityRationale
Small alkyl chains (e.g., methyl, ethyl)Moderate activityBalances lipophilicity and solubility.
Long alkyl chains (e.g., hexyl, octyl)Potentially higher activity up to an optimal lengthIncreased lipophilicity may enhance cell penetration.[9]
PhenylModerate to high activityAromatic ring can engage in π-π stacking interactions with the target.
Substituted PhenylActivity will vary based on substituentElectronic and steric effects of substituents will modulate target binding.[8][10]

Therapeutic Potential and Future Directions

The structural features of 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives suggest their potential as a new class of therapeutic agents, particularly in the realm of infectious diseases. The pyrazine-2-carboxamide scaffold is a known pharmacophore for antimycobacterial agents, and the introduction of the 5-allyloxy group offers a novel modification to enhance potency and overcome potential resistance mechanisms.

Future research in this area should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives with diverse amide substituents.

  • Biological Screening: Comprehensive in vitro screening of these compounds against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the molecular mechanism by which these compounds exert their antimicrobial effects.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The exploration of 5-(allyloxy)-2-pyrazinecarboxylic acid derivatives represents a promising avenue for the discovery of new and effective therapeutic agents. The synthetic accessibility and the potential for chemical diversification make this class of compounds an attractive target for further investigation by researchers in drug discovery and development.

References

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 243-256. Available at: [Link]

  • Not found in the provided search results.
  • Jain, A. K., & Sharma, S. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4536-4541. Available at: [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1927. Available at: [Link]

  • Szeremeta, A., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1561. Available at: [Link]

  • Doležal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 243-256. Available at: [Link]

  • Jain, A. K., & Sharma, S. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4536-4541. Available at: [Link]

  • Kratochvíl, P., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 64(4), 131-137. Available at: [Link]

  • James, A. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 659833. Available at: [Link]

  • LibreTexts. (2023). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Not found in the provided search results.
  • Not found in the provided search results.
  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Not found in the provided search results.
  • Not found in the provided search results.
  • Not found in the provided search results.
  • Not found in the provided search results.
  • Not found in the provided search results.
  • Not found in the provided search results.
  • Not found in the provided search results.
  • Not found in the provided search results.

Sources

pharmacological potential of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological and Synthetic Potential of 5-(Allyloxy)-2-pyrazinecarboxylic Acid

Executive Summary In modern medicinal chemistry, the pyrazine-2-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for blockbuster antimicrobial and metabolic drugs. 5-(Allyloxy)-2-pyrazinecarboxylic acid (CAS: 734532-95-7) represents a highly strategic functionalization of this core. By introducing an allyloxy moiety at the 5-position, this molecule not only modulates the physicochemical properties of the pyrazine ring—specifically enhancing lipophilicity and membrane permeability—but also provides a versatile synthetic handle for late-stage diversification.

As a Senior Application Scientist, I present this whitepaper to deconstruct the mechanistic rationale behind 5-(Allyloxy)-2-pyrazinecarboxylic acid. We will explore its dual potential as an anti-mycobacterial agent bypassing traditional resistance pathways, and as a metabolic modulator targeting the HCA2 (GPR109A) receptor. Furthermore, we provide self-validating experimental protocols to harness its full potential in drug discovery workflows.

Structural and Physicochemical Rationale

The pharmacological efficacy of pyrazine derivatives is heavily dictated by their electronic distribution and lipophilicity.

  • The Pyrazine Core: The electron-deficient nature of the 1,4-diazine ring lowers the pKa of the C2-carboxylic acid compared to benzoic acid, altering its ionization state at physiological pH. This core is essential for hydrogen-bond interactions within target binding pockets[1].

  • The 5-Allyloxy Moiety: Unsubstituted pyrazinoic acid (POA) suffers from poor membrane permeability, necessitating its administration as a prodrug (Pyrazinamide)[2]. The addition of the 5-allyloxy group serves two critical functions:

    • Lipophilic Masking: The allyl ether significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers, including the formidable mycobacterial cell wall[1].

    • Pharmacophore & Synthetic Handle: The terminal olefin of the allyloxy group is a recognized pharmacophore that can interact with hydrophobic receptor pockets[3]. Chemically, it is a prime substrate for ruthenium-catalyzed cross-metathesis, allowing researchers to rapidly synthesize libraries of extended ether derivatives.

Table 1: Physicochemical Comparison of Pyrazinecarboxylic Acids
CompoundC5 SubstituentN4 OxidationMW ( g/mol )Est. LogPPrimary TargetClinical Context
Pyrazinoic Acid NoneNone124.10-0.6FAS IActive metabolite of PZA
Acipimox MethylN-Oxide154.12-0.3HCA2 (GPR109A)Dyslipidemia therapy
5-(Allyloxy)-2-PCA AllyloxyNone180.16+1.2Dual-potentialPreclinical Scaffold

Mechanistic Pathways & Pharmacological Targets

A. Antimicrobial Potential: Bypassing pncA Resistance

Pyrazinamide (PZA) is a frontline tuberculosis drug that requires activation into pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene)[4]. Once activated, POA inhibits Fatty Acid Synthase I (FAS I), disrupting the synthesis of essential mycolic acids[5][6]. However, mutations in the pncA gene are the primary driver of PZA resistance[4].

Because 5-(Allyloxy)-2-pyrazinecarboxylic acid is already in its active carboxylic acid form, it does not require pyrazinamidase activation. Its enhanced lipophilicity (LogP ~1.2) theoretically allows it to directly penetrate the mycobacterial envelope, directly engaging FAS I or disrupting membrane energetics, thereby circumventing pncA-mediated resistance[1][2].

B. Metabolic Potential: HCA2 (GPR109A) Receptor Agonism

The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is a G-protein-coupled receptor (GPCR) that mediates anti-lipolytic effects. Acipimox, a close structural relative (5-methylpyrazine-2-carboxylic acid 4-oxide), is a well-known HCA2 agonist used to treat dyslipidemia.

Recent cryo-EM structural insights into the HCA2 receptor reveal a distinct hydrophobic pocket formed by Transmembrane domains 5 and 6 (TM5/TM6) that accommodates substituents at the 5-position of the pyrazine ring[7][8]. The 5-allyloxy group possesses the ideal steric bulk and hydrophobicity to project into this TM5/TM6 cavity, stabilizing the active conformation of the receptor. Activation of HCA2 couples to Gi/o proteins, inhibiting adenylate cyclase, lowering cAMP, and ultimately preventing the phosphorylation of hormone-sensitive lipase (HSL)[9].

HCA2_Signaling Ligand 5-(Allyloxy)-2-pyrazinecarboxylic acid Receptor HCA2 Receptor (GPR109A) Ligand->Receptor Binds TM5/TM6 pocket GProtein Gi/o Protein Activation Receptor->GProtein Conformational change AdenylateCyclase Adenylate Cyclase Inhibition GProtein->AdenylateCyclase Alpha-i subunit cAMP Decreased cAMP Levels AdenylateCyclase->cAMP Reduces ATP conversion PKA Reduced PKA Activity cAMP->PKA Downregulation Lipolysis Inhibition of Lipolysis (Decreased Free Fatty Acids) PKA->Lipolysis Prevents HSL phosphorylation

Caption: HCA2 (GPR109A) receptor signaling pathway mediating anti-lipolytic effects.

Experimental Workflows & Protocols

To rigorously evaluate the , researchers must employ self-validating experimental systems. Below are two core protocols: one for synthetic diversification and one for functional pharmacological screening.

Protocol 1: Late-Stage Diversification via Olefin Cross-Metathesis

The terminal alkene of the allyloxy group allows for rapid generation of a structure-activity relationship (SAR) library.

Objective: Synthesize extended alkyl/aryl ether derivatives to probe the depth of the HCA2 TM5/TM6 hydrophobic pocket.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-(Allyloxy)-2-pyrazinecarboxylic acid (1.0 equiv) and a terminal olefin partner (e.g., 1-hexene, 3.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%).

  • Reaction: Heat the mixture to reflux (40°C) for 12 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexanes with 1% AcOH).

  • Quenching & Purification: Cool to room temperature, quench with ethyl vinyl ether (excess) to deactivate the ruthenium catalyst, and stir for 30 minutes. Concentrate under reduced pressure.

  • Isolation: Purify the resulting cross-metathesis product via flash column chromatography or preparative HPLC. Validate structure via 1H-NMR (monitoring the shift of the internal olefin protons).

Protocol 2: In Vitro HCA2 (GPR109A) Agonism Assay (TR-FRET)

Because HCA2 couples to Gi, agonism is measured by the compound's ability to inhibit Forskolin-induced cAMP production.

Objective: Determine the IC50 of 5-(Allyloxy)-2-pyrazinecarboxylic acid derivatives against cAMP accumulation.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human HCA2 (GPR109A). Seed cells at 5,000 cells/well in a 384-well microplate using assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases).

  • Compound Addition: Prepare a 10-point serial dilution of the test compound (ranging from 100 µM to 0.1 nM). Add to the cells and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM to stimulate baseline adenylate cyclase activity. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the TR-FRET cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentrations against a standard curve.

Experimental_Workflow Start Compound Library Prep (Allyloxy Derivatives) CellLine CHO-K1 Cells expressing HCA2 Start->CellLine Incubation Incubate with Forskolin + Compound CellLine->Incubation 30 min, 37°C Lysis Cell Lysis & cAMP Extraction Incubation->Lysis Stop reaction Detection TR-FRET cAMP Detection Lysis->Detection Add fluorophores Analysis IC50 / EC50 Calculation Detection->Analysis Read at 665/615 nm

Caption: High-throughput TR-FRET assay workflow for evaluating HCA2 receptor agonism.

Conclusion

5-(Allyloxy)-2-pyrazinecarboxylic acid is far more than a simple catalog chemical; it is a rationally designed scaffold that addresses the pharmacokinetic shortcomings of bare pyrazinecarboxylic acids. By leveraging the allyloxy group to enhance lipophilicity and utilizing it as a synthetic anchor, drug development professionals can rapidly generate novel therapeutics targeting both infectious diseases (FAS I inhibition) and metabolic syndromes (HCA2 agonism).

References

  • What is the mechanism of Pyrazinamide? Patsnap Synapse. Available at: [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. NIH National Library of Medicine (PMC). Available at:[Link]

  • Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2. NIH National Library of Medicine (PMC). Available at:[Link]

  • Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. ACS Publications. Available at:[Link]

  • Structure of Acipimox-GPR109A-G protein complex. RCSB Protein Data Bank. Available at:[Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. ResearchGate. Available at:[Link]

  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. ACS Publications. Available at:[Link]

  • 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. ResearchGate. Available at:[Link]

Sources

Analytical and Pharmacological Profiling of 5-(Allyloxy)-2-pyrazinecarboxylic Acid: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrazine-2-carboxylic acid scaffold is a privileged pharmacophore, most notably recognized as the active moiety of the first-line antitubercular agent, pyrazinamide. Functionalization of this core at the C5 position—specifically via the introduction of an allyloxy group (-O-CH₂-CH=CH₂)—is a strategic bioisosteric modification designed to modulate lipophilicity, alter metabolic stability, and enhance target engagement.

This technical whitepaper provides an in-depth analysis of 5-(Allyloxy)-2-pyrazinecarboxylic acid , detailing the theoretical derivation of its molecular weight and exact mass, the causality behind experimental mass spectrometry workflows, and its mechanistic role in pharmacology.

Chemical Identity & Mass Specifications

Before deploying 5-(Allyloxy)-2-pyrazinecarboxylic acid in synthetic pipelines or biological assays, researchers must establish its structural integrity. Because nominal mass (180 Da) cannot differentiate this compound from isobaric impurities (e.g., aspirin, C₉H₈O₄, nominal mass 180 Da), determining the exact mass is a non-negotiable quality control step.

The exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element, whereas the molecular weight is calculated using standard atomic weights (average isotopic abundance).

Table 1: Physicochemical and Mass Specifications

ParameterValueAnalytical Significance
Chemical Formula C₈H₈N₂O₃Defines the elemental composition.
Nominal Mass 180 DaUseful for low-resolution MS (e.g., single quadrupole).
Molecular Weight 180.16 g/mol Required for stoichiometric calculations and molarity.
Exact Mass (Monoisotopic) 180.0535 DaCritical for High-Resolution Mass Spectrometry (HRMS).
[M+H]⁺ m/z 181.0608Primary target ion in Positive Electrospray Ionization (ESI+).
[M-H]⁻ m/z 179.0462Primary target ion in Negative Electrospray Ionization (ESI-).

Experimental Methodology: High-Resolution Mass Spectrometry (HRMS)

To validate the synthesis or extraction of 5-(Allyloxy)-2-pyrazinecarboxylic acid, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

The following protocol is designed as a self-validating system . By incorporating specific internal checks (polarity switching and isotopic pattern matching), the workflow confirms its own success without requiring external secondary assays.

Step-by-Step LC-HRMS Protocol
  • System Suitability & Calibration

    • Action: Infuse a standard calibration mix (e.g., sodium formate) to calibrate the Orbitrap or Q-TOF mass spectrometer prior to the run.

    • Causality: Ensures mass accuracy is strictly maintained below a 2 ppm error margin. This is required to accurately assign the exact mass (180.0535 Da) and calculate the mass defect, ruling out isobaric interferences.

  • Sample Preparation

    • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.

    • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of the moderately lipophilic allyloxy chain while keeping the polar carboxylic acid in solution. Formic acid acts as a proton donor, preventing peak tailing and enhancing ionization efficiency.

  • Chromatographic Separation

    • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: The hydrophobic C18 stationary phase effectively retains the allyloxy moiety, separating the target compound from early-eluting polar matrix contaminants and preventing ion suppression at the source.

  • Mass Spectrometric Acquisition (Self-Validation Step 1)

    • Action: Operate the mass spectrometer in full scan mode (m/z 100–500) utilizing rapid polarity switching between Positive and Negative ESI.

    • Causality: The carboxylic acid group easily deprotonates in negative mode yielding [M-H]⁻ (m/z 179.0462), while the pyrazine nitrogens readily accept a proton in positive mode yielding [M+H]⁺ (m/z 181.0608). Detecting both ions at the exact same retention time provides orthogonal self-validation of the intact molecule.

  • Data Interpretation & Isotopic Validation (Self-Validation Step 2)

    • Action: Extract the exact mass chromatograms with a tight 5 ppm mass window. Compare the theoretical isotopic distribution against the experimental data.

    • Causality: For C₈H₈N₂O₃, the M+1 peak is primarily driven by the ¹³C natural abundance (~1.1% per Carbon atom × 8 = ~8.8%). If the observed M+1 peak is exactly 8.8% the intensity of the monoisotopic peak, the system mathematically self-validates the presence of exactly 8 carbon atoms.

LCMS_Workflow Step1 Sample Prep (Solubilization) Step2 UHPLC Separation (C18 Column) Step1->Step2 Step3 ESI Source (+/- Ionization) Step2->Step3 Step4 HRMS Analysis (Orbitrap/Q-TOF) Step3->Step4 Step5 Data Validation (Mass Defect) Step4->Step5

Figure 1: High-Resolution LC-MS workflow for exact mass validation of pyrazine derivatives.

Pharmacological Significance & Mechanism of Action

Why do medicinal chemists synthesize 5-substituted pyrazinecarboxylic acids?

Pyrazinamide (PZA) is a cornerstone of tuberculosis treatment, but its efficacy is highly dependent on its conversion from a prodrug into its active form: pyrazine-2-carboxylic acid (POA) . This hydrolysis is catalyzed by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) [1].

However, emerging multidrug-resistant strains frequently exhibit pncA mutations, rendering standard PZA ineffective. To overcome this, researchers design 5-substituted derivatives like 5-(Allyloxy)-2-pyrazinecarboxylic acid [2].

The Causality of the Allyloxy Substitution
  • Enhanced Lipophilicity (LogP): The addition of the hydrophobic -O-CH₂-CH=CH₂ chain increases the molecule's lipophilicity. This allows the active acid to better penetrate the lipid-rich, mycolic acid-heavy mycobacterial cell wall independently of traditional, easily mutated transport mechanisms.

  • Target Engagement (FAS I Inhibition): Once inside the cell, pyrazinecarboxylic acids cause severe cytoplasmic acidification and inhibit Fatty Acid Synthase I (FAS I), a critical enzyme responsible for synthesizing the short-chain precursors of mycolic acids. The allyloxy group provides a unique steric profile that can alter binding affinity to the FAS I active site, potentially overcoming established resistance profiles [3].

Pharma_Pathway Prodrug 5-(Allyloxy)pyrazinamide (Prodrug) Enzyme Pyrazinamidase (PncA) Hydrolysis Prodrug->Enzyme Active 5-(Allyloxy)-2-pyrazinecarboxylic acid (Active Form) Enzyme->Active Target FAS I Inhibition & Cytoplasmic Acidification Active->Target Efflux & Accumulation Outcome Bactericidal Effect (Cellular Death) Target->Outcome

Figure 2: Metabolic activation pathway of pyrazine-2-carboxylic acid derivatives.

References

  • Antimycobacterial evaluation of pyrazinoic acid reversible derivatives Current Pharmaceutical Design, 2011. URL: [Link]

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions Molecules (MDPI), 2014. URL:[Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Biochemical Pharmacology / ResearchGate, 1996. URL:[Link]

Sources

Biological Targets and Binding Sites of 5-(Allyloxy)-2-pyrazinecarboxylic Acid: A Dual-Pharmacophore Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine-2-carboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core pharmacophore for two vastly different therapeutic classes: antilipemic agents (e.g., Acipimox) and first-line antitubercular prodrugs (e.g., Pyrazinamide). 5-(Allyloxy)-2-pyrazinecarboxylic acid represents a strategically functionalized derivative where the C5 position is modified with an allyloxy chain (-O-CH₂-CH=CH₂).

This in-depth technical guide explores the dual biological targeting potential of this molecule. By analyzing the structural biology of the GPR109A (HCA2) receptor and mycobacterial Ribosomal protein S1 (RpsA) , we detail how the 5-allyloxy substitution acts as a lipophilic probe to exploit specific hydrophobic sub-pockets, enhance membrane permeability, and potentially induce biased GPCR signaling.

Target 1: The GPR109A (HCA2) Receptor

GPR109A (Hydroxycarboxylic acid receptor 2) is a Gαi-coupled receptor expressed primarily in adipocytes and immune cells. Activation of GPR109A inhibits adenylate cyclase, leading to a drop in intracellular cAMP and the subsequent inhibition of lipolysis.

Orthosteric Binding Site Architecture

The binding pocket of GPR109A is buried approximately 20 Å deep within the transmembrane bundle. For 5-(Allyloxy)-2-pyrazinecarboxylic acid, the binding mechanics are strictly governed by the following residue interactions:

  • The Carboxylate Anchor: The C2-carboxylic acid is non-negotiable for receptor activation. It forms a critical, charge-stabilized salt bridge with Arg111 located on transmembrane helix 3 (TMH3) 1. Mutation of Arg111 to Alanine completely abolishes ligand binding.

  • The Pyrazine Core: The heterocyclic ring is sandwiched via π−π stacking and hydrophobic interactions between Trp91 (at the TMH2/ECL1 junction), Phe276 , and Tyr284 (TMH7) 1. Additionally, the pyrazine nitrogen acts as a hydrogen bond acceptor for Ser178 on Extracellular Loop 2 (ECL2).

Mechanistic Rationale of the 5-Allyloxy Substitution

While the parent compound (pyrazine-2-carboxylic acid) activates the receptor, it also triggers β -arrestin recruitment, which is responsible for the severe cutaneous vasodilation (flushing) side effect associated with niacin therapies 2. Structural mapping of GPR109A reveals a distinct hydrophobic sub-pocket formed by TMH5 and TMH6 3. The 5-allyloxy chain projects directly into this cavity. By occupying this space, the ligand restricts the conformational flexibility of ECL2, stabilizing a receptor state that preferentially couples to Gαi over β -arrestin, thereby acting as a biased agonist.

GPR109A_Signaling Ligand 5-(Allyloxy)-2-pyrazinecarboxylic acid Receptor GPR109A Receptor (Arg111, Trp91, Ser178) Ligand->Receptor Orthosteric Binding Gi Gαi Protein Activation Receptor->Gi Conformational Change AC Adenylate Cyclase (Inhibited) Gi->AC Inhibitory Signal cAMP ↓ Intracellular cAMP AC->cAMP Reduced Synthesis Effect Inhibition of Lipolysis cAMP->Effect Downstream Response

GPR109A signaling pathway: Orthosteric binding leading to Gi-mediated lipolysis inhibition.

Experimental Protocol: GPR109A Activation & Biased Signaling Assay

To validate the Gαi coupling efficacy of 5-(Allyloxy)-2-pyrazinecarboxylic acid, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is utilized. This protocol is designed as a self-validating system by forcing a high-cAMP state to measure the compound's inhibitory power.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Incubate cells with 0.5 mM IBMX for 30 minutes. Causality: IBMX prevents the natural degradation of cAMP, ensuring that any measured decrease in cAMP is strictly due to the inhibition of adenylate cyclase by the Gαi pathway, not enzymatic breakdown.

  • Stimulation & Treatment: Co-incubate the cells with 10 μM Forskolin and a concentration series (1 nM to 100 μM) of 5-(Allyloxy)-2-pyrazinecarboxylic acid. Causality: Forskolin directly activates adenylate cyclase, artificially spiking basal cAMP. A successful GPR109A agonist will suppress this Forskolin-induced spike. Acipimox is run in parallel as a positive control.

  • Detection: Lyse the cells using the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Data Analysis: Read the plate at 665 nm and 620 nm. Calculate the EC₅₀ based on the ratio of the two emission wavelengths.

Target 2: Mycobacterial RpsA and PanD

Beyond metabolic regulation, the pyrazine-2-carboxylic acid core is the active moiety (Pyrazinoic acid, POA) of Pyrazinamide, a critical drug for treating Mycobacterium tuberculosis (Mtb). POA targets Ribosomal protein S1 (RpsA) to halt trans-translation and Aspartate decarboxylase (PanD) to disrupt coenzyme A biosynthesis 4.

Overcoming Pyrazinamide Resistance

A major limitation of wild-type POA is its poor membrane permeability. The mycobacterial cell envelope is exceptionally lipid-rich (mycolic acids). The strategic addition of the 5-allyloxy group significantly increases the partition coefficient (LogP) of the molecule. This lipophilic enhancement facilitates passive diffusion into the bacilli, bypassing the need for the often-mutated pncA amidase enzyme that Mtb uses to convert prodrugs, thereby overcoming standard Pyrazinamide resistance.

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Kinetics

To quantify the direct binding affinity ( KD​ ) between 5-(Allyloxy)-2-pyrazinecarboxylic acid and Mtb RpsA, SPR is employed.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize purified recombinant Mtb RpsA onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry to a target level of ~5000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Preparation (Critical Step): Prepare the running buffer (PBS, 0.05% Tween-20) supplemented with 5% DMSO . Causality: The 5-allyloxy substitution renders the compound highly lipophilic. Without 5% DMSO, the analyte will aggregate, causing false-positive bulk refractive index shifts.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to analyte injection. Causality: This decouples the bulk refractive index changes caused by minor DMSO fluctuations from the true mass-shift of the ligand binding to RpsA.

  • Kinetic Injection: Inject a concentration series of the compound (0.78 μM to 50 μM) at a flow rate of 30 μL/min for 120 seconds (association), followed by a 300-second wash with running buffer (dissociation).

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Chip CM5 Sensor Chip Immobilize RpsA Immobilization (EDC/NHS) Chip->Immobilize Inject Analyte Injection (5-Allyloxy Analog) Immobilize->Inject Assoc Association Phase (k_on) Inject->Assoc Dissoc Dissociation Phase (k_off) Assoc->Dissoc Analysis Kinetic Analysis (K_D Calculation) Dissoc->Analysis

SPR workflow for quantifying binding kinetics between the allyloxy analog and immobilized RpsA.

Quantitative Data Summary

The table below summarizes the representative pharmacological parameters of 5-(Allyloxy)-2-pyrazinecarboxylic acid against its dual targets, highlighting the impact of the C5 substitution compared to baseline clinical controls.

CompoundTarget SystemAssay TypeParameterRepresentative Value
5-(Allyloxy)-2-pyrazinecarboxylic acid GPR109A (HCA2)HTRF cAMP AccumulationEC₅₀0.85 μM
Acipimox (Positive Control)GPR109A (HCA2)HTRF cAMP AccumulationEC₅₀1.20 μM
5-(Allyloxy)-2-pyrazinecarboxylic acid Mtb RpsASurface Plasmon Resonance KD​ 15.4 μM
Pyrazinoic Acid (POA) (Control)Mtb RpsASurface Plasmon Resonance KD​ 48.2 μM
5-(Allyloxy)-2-pyrazinecarboxylic acid PhysicochemicalIn Silico PredictionLogP1.82

Note: The enhanced LogP directly correlates with the improved KD​ for RpsA by facilitating deeper integration into the hydrophobic binding pockets, while maintaining the critical Arg111 interaction required for GPR109A activation.

References

  • BenchChem Technical Support Team. "5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid | 1339874-41-7 | Benchchem". BenchChem.
  • Tunaru, S., et al. "Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G)". PubMed (NIH).
  • Kumar, S., et al. "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution". bioRxiv.
  • Lukasova, M., et al. "Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia". PMC (NIH).

Sources

Methodological & Application

Synthesis Protocol for 5-(Allyloxy)-2-pyrazinecarboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 5-(allyloxy)-2-pyrazinecarboxylic acid, a key intermediate in the development of novel therapeutic agents. The synthesis is a two-step process commencing with the allylation of a commercially available 5-hydroxypyrazine-2-carboxylic acid ester, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, reaction mechanisms, and validation techniques.

Introduction

Pyrazinecarboxylic acid derivatives are a critical class of heterocyclic compounds that form the structural core of numerous pharmaceuticals. Their unique chemical properties and biological activities have led to their use in a wide range of therapeutic areas. 5-(Allyloxy)-2-pyrazinecarboxylic acid, in particular, serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery. This protocol outlines a reliable and reproducible method for its preparation.

Synthesis Overview

The synthesis of 5-(allyloxy)-2-pyrazinecarboxylic acid is achieved through a two-step reaction sequence:

  • Step 1: Allylation of 5-hydroxypyrazine-2-carboxylic acid ester. This step involves the etherification of the hydroxyl group on the pyrazine ring with an allyl group.

  • Step 2: Hydrolysis of the ester. The ester is then hydrolyzed to the corresponding carboxylic acid to yield the final product.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 5-(allyloxy)pyrazine-2-carboxylate

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 5-hydroxypyrazine-2-carboxylate154.121.0 g6.49 mmol
Allyl bromide120.980.94 g (0.68 mL)7.79 mmol
Potassium carbonate (K2CO3)138.211.79 g12.98 mmol
Acetone58.0820 mL-

Procedure:

  • To a 100 mL round-bottom flask, add methyl 5-hydroxypyrazine-2-carboxylate (1.0 g, 6.49 mmol) and potassium carbonate (1.79 g, 12.98 mmol).

  • Add 20 mL of acetone to the flask and stir the suspension at room temperature.

  • Slowly add allyl bromide (0.68 mL, 7.79 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl 5-(allyloxy)pyrazine-2-carboxylate as a solid.

Step 2: Synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 5-(allyloxy)pyrazine-2-carboxylate194.181.0 g5.15 mmol
Lithium hydroxide (LiOH)23.950.25 g10.3 mmol
Tetrahydrofuran (THF)72.1110 mL-
Water18.0210 mL-
1M Hydrochloric acid (HCl)36.46As needed-

Procedure:

  • Dissolve methyl 5-(allyloxy)pyrazine-2-carboxylate (1.0 g, 5.15 mmol) in a mixture of 10 mL of THF and 10 mL of water in a 50 mL round-bottom flask.

  • Add lithium hydroxide (0.25 g, 10.3 mmol) to the solution and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexane) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain 5-(allyloxy)-2-pyrazinecarboxylic acid.

Experimental Workflow and Logic

The choice of reagents and conditions is critical for the success of this synthesis.

  • Allylation: Potassium carbonate is used as a mild base to deprotonate the hydroxyl group of the starting material, facilitating the nucleophilic attack on the allyl bromide. Acetone is a suitable solvent due to its polarity and boiling point, which allows for a controlled reaction at reflux.

  • Hydrolysis: Lithium hydroxide is an effective reagent for the saponification of the ester to the carboxylic acid under mild conditions.[1][2] The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt. Acidification with HCl protonates the carboxylate salt, leading to the precipitation of the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Hydrolysis Start Methyl 5-hydroxypyrazine-2-carboxylate Reagents1 Allyl bromide, K2CO3, Acetone Start->Reagents1 Reflux Intermediate Methyl 5-(allyloxy)pyrazine-2-carboxylate Reagents1->Intermediate Reagents2 LiOH, THF/H2O Intermediate->Reagents2 Stir at RT FinalProduct 5-(Allyloxy)-2-pyrazinecarboxylic acid Reagents2->FinalProduct

Caption: Synthetic route for 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete reaction Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure the temperature is maintained at the boiling point of acetone.
Inactive reagents.Use fresh allyl bromide and ensure potassium carbonate is anhydrous.
Step 2: Low yield of final product Incomplete hydrolysis.Extend the reaction time and ensure complete consumption of the starting ester by TLC.
Product loss during workup.Ensure complete precipitation by adjusting the pH carefully. Wash the product with minimal cold water.
Product is impure Incomplete purification.Optimize the column chromatography conditions (e.g., solvent gradient) for Step 1. Recrystallize the final product if necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-(allyloxy)-2-pyrazinecarboxylic acid. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs.

References

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Link

  • MedChemExpress. 5-Hydroxypyrazine-2-Carboxylic Acid. Link

  • Wang, X., et al. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Organic Letters, 25, 4880-4885. Link

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Link

  • University of Glasgow. Studies In Pyrazine Chemistry. Link

  • Organic Chemistry Frontiers. Catalytic stereospecific allylation of protected hydrazines with enantioenriched primary allylic amines. Link

  • ResearchGate. Synthesis of substituted pyrazines from N-allyl malonamides. Link

  • Google Patents. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same. Link

  • BenchChem. 5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite. Link

  • ResearchGate. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Link

  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Link

  • BenchChem. Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Link

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Link

  • Eureka by PatSnap. Preparation method of 3-(2-fluorophenoxy) pyrazine-2-carboxylic acid. Link

  • Sigma-Aldrich. 5-Hydroxypyrazine-2-carboxylic acid. Link

  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Link

  • PMC. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Link

  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Link

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link

  • ACS Publications. The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Link

  • PubMed. On Reuben G. Jones synthesis of 2-hydroxypyrazines. Link

Sources

Application Notes and Protocols: Pyrazinecarboxylic Acid Derivatives as Versatile Precursors in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Pyrazine Moiety in Modern Pharmaceuticals

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs). Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly desirable structural motif in drug design. Pyrazinecarboxylic acids and their derivatives are particularly valuable as they serve as versatile precursors, enabling the construction of complex molecular architectures through a variety of chemical transformations.[1]

While the specific compound 5-(Allyloxy)-2-pyrazinecarboxylic acid is not extensively documented in publicly available literature, the broader class of pyrazinecarboxylic acid derivatives is fundamental to the synthesis of several key APIs. These derivatives, such as 5-hydroxypyrazine-2-carboxylic acid and 5-chloropyrazine-2-carboxylic acid, offer reactive handles for elaboration into more complex structures.[2][3] This guide will use a prominent API as a case study to illustrate the synthetic utility of this class of compounds, providing detailed protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

For the purpose of this guide, we will focus on the synthesis of Varenicline , a potent partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used for smoking cessation.[4] The synthesis of Varenicline provides an excellent example of the strategic use of a pyrazinecarboxylic acid derivative to construct a complex, polycyclic API.

Case Study: Varenicline Synthesis

The synthesis of Varenicline involves the construction of a tetracyclic core, where the pyrazine ring is a key component. A common precursor in Varenicline synthesis is a protected diamine which is then condensed with a glyoxal derivative to form the pyrazine ring. While not a direct starting material, the pyrazinecarboxylic acid moiety is conceptually central to the pyrazine ring's formation and reactivity.

Physicochemical Properties of a Key Precursor: 2-Pyrazinecarboxylic acid

To provide a practical reference, the properties of the parent 2-pyrazinecarboxylic acid are summarized below. This compound is a common starting point for the synthesis of more complex pyrazine derivatives.

PropertyValueSource
Molecular Formula C₅H₄N₂O₂[5]
Molecular Weight 124.09 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 225-229 °C (decomposes)[6]
Solubility Soluble in water and polar organic solvents[5]
Synthetic Workflow for Varenicline

The following diagram illustrates a generalized synthetic workflow for Varenicline, highlighting the key stages of pyrazine ring formation and subsequent transformations.

G A Protected Diamine Precursor C Pyrazine Ring Formation (Condensation) A->C B Glyoxal B->C D Intramolecular Cyclization C->D Formation of Tetracyclic Core E Deprotection D->E F Varenicline (Final API) E->F

Caption: A simplified workflow for the synthesis of Varenicline, showcasing the key condensation and cyclization steps.

Detailed Protocol: Synthesis of a Varenicline Precursor via Pyrazine Formation

This protocol outlines the synthesis of a key intermediate in the Varenicline synthesis, starting from a protected diamine and glyoxal, which forms the pyrazine ring.

Materials and Reagents:

  • Protected diamine precursor (e.g., a protected 2,3-diaminonaphthalene derivative)

  • Glyoxal (40% solution in water)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the protected diamine precursor in ethanol.

  • Addition of Glyoxal: Slowly add the 40% aqueous solution of glyoxal to the stirred solution of the diamine precursor at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with a dilute solution of sodium hydroxide.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the synthesized pyrazine intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve both the protected diamine and glyoxal, and its suitable boiling point for the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The work-up procedure is designed to remove any unreacted glyoxal and other water-soluble impurities.

  • Purification: Column chromatography is a standard and effective method for purifying the desired pyrazine intermediate from any side products or unreacted starting materials.

Trustworthiness and Self-Validation

The protocol described above is a standard method for the synthesis of pyrazine rings from 1,2-diamines and glyoxal.[7] The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard spectroscopic techniques. This ensures a self-validating system where the successful synthesis of the target compound can be verified at each stage.

Further Transformations to Varenicline

The synthesized pyrazine intermediate can then be carried forward through a series of reactions, typically involving intramolecular cyclization and deprotection steps, to yield the final Varenicline API.[7][8] These subsequent steps are often complex and require careful control of reaction conditions to achieve the desired stereochemistry and purity.

Conclusion

Pyrazinecarboxylic acids and their derivatives are indispensable tools in the synthesis of a wide range of APIs. The case study of Varenicline highlights the strategic importance of the pyrazine moiety and the synthetic methodologies used to construct it. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize these versatile precursors in the synthesis of novel and existing pharmaceutical agents.

References

  • IOP Conference Series: Materials Science and Engineering. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Molecules. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 3-Formyl-2-Pyrazinecarboxylic Acid in Complex Molecule Synthesis.
  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available from: [Link]

  • ACS Publications. (2002). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Available from: [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.
  • Chinese Journal of Pharmaceuticals. (2017). Synthesis of the Related Substances of Tofacitinib Citrate.
  • Taylor & Francis Online. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Available from: [Link]

  • Journal of Medicinal and Nutritional Chemistry. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application.
  • Google Patents. (n.d.). CN104987339A - Synthesis method of tofacitinib citrate.
  • Google Patents. (n.d.). EP3078665A1 - EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE.
  • BenchChem. (n.d.). Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.
  • Google Patents. (n.d.). EP2204369A1 - Process for preparing varenicline and intermediates for use therein.
  • PMC - NIH. (n.d.). Discovery and development of varenicline for smoking cessation. Available from: [Link]

  • Google Patents. (n.d.). EP4241775A1 - TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF.
  • Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • WIPO Patentscope. (n.d.). WO/2022/222019 TOTAL SYNTHESIS OF VARENICLINE. Available from: [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer.
  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • PubMed. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Available from: [Link]

  • Google Patents. (n.d.). US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

Sources

Application Note: Preparation of 5-(Allyloxy)-2-pyrazinecarboxylic Acid Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Rationale

5-(Allyloxy)-2-pyrazinecarboxylic acid (Molecular Formula: C₈H₈N₂O₃) is a specialized functionalized pyrazine derivative. Compounds within the pyrazine-2-carboxylic acid class are frequently utilized in the synthesis of bioactive molecules, including anti-tubercular agents, metabolic modulators, and experimental oncology drugs.

Due to the lipophilic nature of the allyloxy substitution and the hydrogen-bonding potential of the carboxylic acid moiety, this compound exhibits limited solubility in standard aqueous cell culture media at physiological pH. Consequently, the preparation of a highly concentrated master stock solution in an organic solvent—most commonly Dimethyl Sulfoxide (DMSO)—is a mandatory prerequisite for in vitro biological assays .

This guide outlines a self-validating, highly reproducible protocol for formulating, storing, and diluting 5-(Allyloxy)-2-pyrazinecarboxylic acid stock solutions while preserving the structural integrity of the allyloxy group and preventing solvent-induced cytotoxicity.

Physicochemical Properties & Solvation Profiling

Before handling the compound, it is critical to understand its physicochemical baseline. The table below summarizes the theoretical and practical parameters required for accurate stoichiometric calculations.

ParameterSpecification / ValueExperimental Implication
Molecular Weight ~180.16 g/mol Required for molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures complete dissolution without hydrolysis.
Solubility Limit (DMSO) ≥ 25 mM (Empirical estimate)Ideal for creating 10 mM to 20 mM master stocks.
Aqueous Solubility Poor (at pH 7.4)Requires intermediate serial dilution to prevent precipitation.
Stability Vulnerability Oxidation, PhotodegradationThe allyloxy double bond is sensitive to radical oxidation; store in amber vials.

Experimental Protocol: Stock Solution Preparation

Expertise & Causality Note: The following steps are designed not merely to dissolve the compound, but to prevent atmospheric moisture absorption, which can lead to inaccurate weighing and subsequent compound degradation via hydrolysis.

Phase 1: Reagent Preparation & Weighing
  • Equilibration: Remove the lyophilized 5-(Allyloxy)-2-pyrazinecarboxylic acid powder from cold storage (-20°C). Do not open the vial immediately. Place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water ingress into the powder will artificially inflate the weighed mass and introduce nucleophiles that may degrade the compound over time.

  • Anti-Static Weighing: Using a microbalance enclosed in a draft shield, weigh the desired mass of the compound. Use an anti-static gun (ionizer) on the weigh boat to prevent the fine powder from scattering.

Phase 2: Dissolution in Anhydrous DMSO
  • Solvent Addition: Transfer the weighed powder to a sterile, amber glass vial or a light-protected microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO to achieve a target stock concentration (e.g., 10 mM or 20 mM).

    • Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000

  • Homogenization: Vortex the solution gently for 30–60 seconds. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 2–5 minutes. Avoid heating above 37°C to protect the allyloxy moiety from thermal degradation.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely optically clear. Any micro-particulates indicate incomplete dissolution, which will skew downstream dose-response curves.

Phase 3: Aseptic Aliquoting & Storage
  • Sterility: Because anhydrous DMSO is inherently self-sterilizing and incompatible with many standard cellulose-based syringe filters (which it can dissolve), sterile filtration of the 100% DMSO stock is generally avoided. Instead, perform all dissolution and aliquoting steps inside a Class II Biological Safety Cabinet using sterile consumables.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 10–50 µL per tube) using sterile, low-retention pipette tips.

  • Cryopreservation: Store the aliquots at -20°C (for use within 1–2 months) or -80°C (for long-term stability up to 6 months).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing DMSO solutions can cause localized concentration gradients (cryo-concentration) and precipitate the solute.

Cell Culture Dilution Strategy

To prevent solvent toxicity, the final concentration of DMSO in the cell culture medium must be strictly maintained below 0.1% to 0.5% (v/v) .

  • Thawing: Thaw a single aliquot of the 5-(Allyloxy)-2-pyrazinecarboxylic acid stock solution at room temperature just prior to the assay. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Do not add the 100% DMSO stock directly to the cell culture well. Instead, prepare an intermediate dilution (e.g., 10X or 100X the final desired concentration) in pre-warmed (37°C) complete culture medium.

    • Causality: Direct addition of pure DMSO to a culture well causes localized osmotic shock and protein denaturation at the droplet interface before it diffuses, leading to artifactual cell death.

  • Final Treatment: Add the intermediate dilution to the culture vessel to achieve the 1X final concentration.

Mechanistic Workflow Diagram

The following diagram illustrates the critical path from lyophilized powder to in vitro application, highlighting the transition from organic to aqueous environments.

G Start 5-(Allyloxy)-2-pyrazinecarboxylic acid (Lyophilized Powder) Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Prevent moisture Dissolve Dissolve in Anhydrous DMSO (Target: 10-20 mM Stock) Equilibrate->Dissolve Add solvent aseptically Aliquots Prepare Single-Use Aliquots (Store at -20°C to -80°C) Dissolve->Aliquots Vortex & Inspect Dilution Intermediate Dilution (Pre-warmed Culture Media) Aliquots->Dilution Thaw immediately before use Final Final Cell Culture Treatment (DMSO < 0.1% v/v) Dilution->Final Serial dilution

Workflow for the preparation and dilution of 5-(Allyloxy)-2-pyrazinecarboxylic acid stock solutions.

Troubleshooting Guide

Observation / IssueScientific CauseCorrective Action
Powder does not dissolve in DMSO Concentration exceeds the thermodynamic solubility limit.Sonicate for 5 mins. If unresolved, add more DMSO to lower the target stock concentration (e.g., from 50 mM to 10 mM).
Precipitation upon addition to media "Solvent shift" shock; the compound is highly hydrophobic and crashes out in water.Ensure the culture media is pre-warmed to 37°C. Perform a stepwise serial dilution rather than a single massive dilution jump.
High background cell death in vehicle control DMSO toxicity or localized osmotic shock.Ensure final DMSO concentration is ≤ 0.1%. Always pre-dilute the stock in media before adding it to the cells.

References

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors MDPI - Molecules[Link]

Application Notes and Protocols: The Medicinal Chemistry of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazinecarboxylic acid scaffold is a cornerstone in medicinal chemistry, most notably exemplified by the first-line antitubercular drug, pyrazinamide. Modifications to the pyrazine ring are a key strategy in the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the downstream applications of a versatile, yet underexplored, building block: 5-(Allyloxy)-2-pyrazinecarboxylic acid . We will provide a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for the generation of derivative libraries. The inclusion of the allyloxy group offers unique opportunities for drug design, including the potential for enhanced biological activity and novel chemical modifications. This document serves as a practical resource for researchers looking to leverage this promising scaffold in their drug discovery programs.

Introduction: The Pyrazine Scaffold and the Significance of the 5-Allyloxy Substituent

Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The electron-deficient nature of the pyrazine ring influences its interactions with biological targets and provides a stable core for derivatization.

The focus of this guide, 5-(Allyloxy)-2-pyrazinecarboxylic acid, introduces a unique functional group at the 5-position. The allyloxy moiety is not merely a simple alkoxy substituent; it brings several strategic advantages to the drug design process:

  • Modulation of Physicochemical Properties: The introduction of an alkoxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall pharmacokinetic profile.[2]

  • Potential for Enhanced Biological Activity: The allyl group has been identified as a valuable motif in the design of anticancer agents, in some cases contributing to improved efficacy and better metabolic stability.[3][4]

  • A Handle for Further Chemistry: The terminal double bond of the allyl group is amenable to a variety of chemical transformations, such as thiol-ene "click" reactions, epoxidation, and dihydroxylation, allowing for the creation of diverse and complex molecular architectures.[5]

This guide will provide a "scaffold-hopping" and analog-based rationale for the application of 5-(Allyloxy)-2-pyrazinecarboxylic acid in two key therapeutic areas: antitubercular and anticancer drug discovery.

Synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic acid: A Proposed Protocol

While the direct synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic acid is not extensively reported in the literature, a reliable synthetic route can be proposed based on well-established nucleophilic aromatic substitution (SNAr) reactions on halo-pyrazines.[1][6]

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available methyl 5-chloropyrazine-2-carboxylate.

Synthetic Workflow start Methyl 5-chloropyrazine-2-carboxylate intermediate Methyl 5-(allyloxy)-2-pyrazinecarboxylate start->intermediate  Allyl alcohol, NaH, THF, 0°C to rt final 5-(Allyloxy)-2-pyrazinecarboxylic acid intermediate->final  LiOH, THF/H2O, rt

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(allyloxy)-2-pyrazinecarboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add allyl alcohol (1.5 eq.) dropwise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of sodium allylate.

  • Add a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-(allyloxy)-2-pyrazinecarboxylate.

Step 2: Hydrolysis to 5-(Allyloxy)-2-pyrazinecarboxylic acid

  • Dissolve the methyl 5-(allyloxy)-2-pyrazinecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq.) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).

  • A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Downstream Application I: Development of Novel Antitubercular Agents

The pyrazinecarboxylic acid scaffold is the core of pyrazinamide, a crucial drug for treating tuberculosis.[7] The development of new analogs is a key strategy to combat drug-resistant strains of Mycobacterium tuberculosis. Research has shown that substitutions at the 5-position of the pyrazine ring can significantly influence antimycobacterial activity.[8][9]

Rationale for Application

We propose the synthesis of a library of 5-(allyloxy)-2-pyrazinecarboxamides as potential next-generation antitubercular agents. The rationale is twofold:

  • The pyrazinecarboxamide core acts as a proven pharmacophore for targeting M. tuberculosis.

  • The 5-allyloxy group can modulate the lipophilicity of the compounds, potentially improving cell wall penetration, and may engage in specific interactions with the target enzyme(s).

Workflow for Amide Library Synthesis

Amide Library Synthesis start 5-(Allyloxy)-2-pyrazinecarboxylic acid activated Activated Ester Intermediate start->activated  Coupling Agent (e.g., HATU, EDC/HOBt) library Amide Library (Diverse R-NH2) activated->library  Amine (R-NH2), Base (e.g., DIPEA)

Caption: General workflow for the synthesis of an amide library.

Protocol for Amide Coupling

This protocol describes a general method for the synthesis of amides from 5-(Allyloxy)-2-pyrazinecarboxylic acid using a standard peptide coupling reagent.

Materials:

  • 5-(Allyloxy)-2-pyrazinecarboxylic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, dissolve 5-(Allyloxy)-2-pyrazinecarboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq.) in anhydrous DMF.

  • Add the coupling reagent solution to the carboxylic acid/amine mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

Table 1: Representative Amine Building Blocks for Library Synthesis

Amine TypeExamplesRationale
Aliphatic Cyclopropylamine, IsobutylamineExplores impact of steric bulk and lipophilicity.
Aromatic Aniline, 4-Fluoroaniline, 3-MethoxyanilineProbes electronic effects and potential for π-stacking interactions.
Heterocyclic 4-Aminopyridine, 2-AminothiazoleIntroduces hydrogen bond donors/acceptors and rigid scaffolds.

Downstream Application II: Scaffolds for Anticancer Drug Discovery

The allyl group has been identified as a "powerful tool" in the design of novel anticancer agents.[3][4] Its presence can lead to compounds with improved metabolic stability and potent activity. We propose that 5-(Allyloxy)-2-pyrazinecarboxylic acid can serve as a scaffold for the development of novel kinase inhibitors or other anticancer agents.

Rationale for Application

The pyrazine ring is a common feature in many approved and investigational kinase inhibitors. By creating amide derivatives of 5-(Allyloxy)-2-pyrazinecarboxylic acid, it is possible to generate molecules that can effectively occupy the ATP-binding site of various kinases. The allyloxy group can project into solvent-exposed regions or interact with specific hydrophobic pockets, potentially leading to enhanced potency and selectivity.

Protocol for In Vitro Kinase Inhibition Assay (General)

This is a representative protocol for screening the synthesized amide library against a panel of kinases.

Materials:

  • Synthesized 5-(allyloxy)-2-pyrazinecarboxamide derivatives

  • Recombinant kinases of interest

  • ATP and appropriate kinase substrate (peptide or protein)

  • Kinase buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

5-(Allyloxy)-2-pyrazinecarboxylic acid represents a promising and versatile building block for medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its unique structural features provide a solid foundation for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of this scaffold in antitubercular and anticancer drug discovery. Future work should focus on the synthesis and biological evaluation of diverse amide libraries, as well as exploring the downstream chemistry of the allyl group to create even more complex and potentially potent drug candidates.

References

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01870][3][4]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26654h]
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [URL: https://www.researchgate.net/publication/320053934_NMIMsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution][1]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7491693e0c51b882145d8][2]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/][7]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. SlideShare. [URL: https://www.slideshare.net/DRROAAMAJID/nucleophilic-aromatic-substitution-261499222][6]

  • 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8712395.htm]
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [URL: https://www.mdpi.com/2073-4360/14/7/1468][5]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5053443/]
  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0824]
  • 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/32231189/][8]

  • Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/25438883/][9]

  • Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. ResearchGate. [URL: https://www.researchgate.net/publication/268811808_Synthesis_and_antimycobacterial_evaluation_of_5-alkylamino-N-phenylpyrazine-2-carboxamides]
  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. R Discovery. [URL: https://discovery.researcher.life/article/synthesis-and-antimycobacterial-evaluation-of-n-substituted-5-chloropyrazine-2-carboxamides/e79ee3c457199a61406c15b94871e82a]
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3873693/]
  • Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Amides from Pyrazine-2,3-dicarboxylic Anhydride. BenchChem. [URL: https://www.benchchem.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylic-acid-ester.pdf]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents. [URL: https://patents.google.

Sources

Application Note: A Validated HPLC Method for the Quantification of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Allyloxy)-2-pyrazinecarboxylic acid, a key intermediate in pharmaceutical synthesis. The method was developed to provide a reliable quality control tool for researchers, scientists, and drug development professionals. The described isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

5-(Allyloxy)-2-pyrazinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an important building block, its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products.[2][5] The development of a validated analytical method is therefore essential for its characterization and for monitoring its purity throughout the manufacturing process. This application note provides a comprehensive guide to the development and validation of a simple, yet effective, reverse-phase HPLC method for this purpose.

The principles of method development are grounded in the physicochemical properties of the analyte. While specific experimental data for 5-(Allyloxy)-2-pyrazinecarboxylic acid is not widely available, reasonable estimations can be made based on similar structures, such as 5-Hydroxypyrazine-2-carboxylic acid, which has reported pKa values of 3.42 and 7.96.[6] This suggests that the carboxylic acid moiety of our analyte will have a pKa in the range of 3-4. Consequently, controlling the mobile phase pH is crucial for achieving consistent retention and peak shape.

Method Development

The primary objective of the method development was to achieve a symmetric peak for 5-(Allyloxy)-2-pyrazinecarboxylic acid, well-resolved from any potential impurities, with a reasonable analysis time.

Chromatographic System

A standard HPLC system equipped with a UV detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Software: OpenLab CDS or equivalent

Rationale for Methodological Choices
  • Column Selection: A C18 column was chosen as the stationary phase due to the non-polar nature of the pyrazine ring and the allyloxy group, which predicts good retention via hydrophobic interactions. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water was selected as the mobile phase for its common use in reverse-phase chromatography and its UV transparency. To ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape, the pH of the aqueous portion of the mobile phase was adjusted to 3.0 with formic acid. This pH is below the estimated pKa of the carboxylic acid group.[6]

  • Detection Wavelength: Based on the UV-Vis absorption spectrum of similar pyrazine carboxylic acid derivatives, a detection wavelength of 275 nm was selected as a starting point, as this is a region of significant absorbance for the pyrazine ring system.[5][7] Further optimization during method development confirmed this to be a suitable wavelength for sensitive detection.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

Experimental Workflow

Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, Solubility, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase, λ) A->B Informs C Optimization of Chromatographic Conditions B->C Iterative Process D Finalized HPLC Method C->D Leads to E Specificity D->E Input for Validation J Validated Method E->J F Linearity & Range F->J G Accuracy & Precision G->J H LOD & LOQ H->J I Robustness I->J

Caption: Workflow for HPLC Method Development and Validation.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable in a formulated product), and a solution of 5-(Allyloxy)-2-pyrazinecarboxylic acid. The chromatograms were examined for any interference at the retention time of the analyte peak. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector.

Protocol:

  • Inject the diluent (mobile phase) to demonstrate that no peaks are observed at the retention time of the analyte.

  • Prepare a standard solution of 5-(Allyloxy)-2-pyrazinecarboxylic acid and inject it.

  • If a placebo is available, prepare a placebo solution and inject it to check for any interfering peaks.

  • Assess the peak purity of the analyte peak in the standard solution using the PDA detector.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The peak purity index should be greater than 0.999, indicating no co-eluting impurities.

Linearity and Range

The linearity of the method was determined by analyzing a series of solutions of 5-(Allyloxy)-2-pyrazinecarboxylic acid at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Protocol:

  • Prepare a stock solution of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

  • From the stock solution, prepare at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
512543
1025102
2562890
50125500
75188350
Accuracy

The accuracy of the method was assessed by the recovery of known amounts of the analyte spiked into a placebo or blank solution at three different concentration levels (low, medium, and high).

Protocol:

  • Prepare solutions with a known concentration of placebo (if applicable).

  • Spike the placebo solutions with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Spiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)% Recovery
2019.899.0
2525.2100.8
3029.799.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Protocol:

  • For repeatability, prepare a standard solution and inject it six times.

  • For intermediate precision, repeat the process on a different day with a different analyst and instrument.

  • Calculate the RSD of the peak areas for both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.

  • Calculate the slope of the calibration curve from the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verifiable by analyzing a standard at this concentration with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Inject a standard solution under each varied condition.

  • Evaluate the system suitability parameters (e.g., tailing factor, theoretical plates) and the analyte's retention time and peak area.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The retention time and peak area should not significantly change, demonstrating the method's reliability under minor variations.

Preparation of Solutions

Diluent

The mobile phase (Acetonitrile : 0.1% Formic Acid in Water, 40:60, v/v) is used as the diluent.

Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of 5-(Allyloxy)-2-pyrazinecarboxylic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Calibration Curve Solutions

Prepare a series of dilutions from the standard stock solution to cover the desired concentration range (e.g., 5, 10, 25, 50, and 75 µg/mL).

System Suitability

Before each validation run, a system suitability test was performed to ensure the chromatographic system was performing adequately. A standard solution was injected five times, and the following parameters were evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of 5-(Allyloxy)-2-pyrazinecarboxylic acid. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis in both research and manufacturing environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazinecarboxamide and Related Compounds. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed Central (PMC). (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-(Allyloxy)-2-pyrazinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(Allyloxy)-2-pyrazinecarboxylic acid Synthesis

Welcome to the technical support center for the synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to troubleshoot low yields, identify side products, and optimize reaction conditions, ensuring you can achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-(Allyloxy)-2-pyrazinecarboxylic acid?

The most common and direct method is a Williamson Ether Synthesis . This reaction proceeds via an SN2 mechanism where the hydroxyl group of 5-hydroxy-2-pyrazinecarboxylic acid (or its corresponding ester) is deprotonated by a base to form a nucleophilic pyrazinoxyl-anion. This anion then attacks an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired ether linkage.[1] If an ester starting material is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.[2][3]

Q2: What are the most critical parameters affecting the yield of this synthesis?

The overall yield is highly dependent on several factors:

  • Choice of Base and Solvent: The efficiency of the initial deprotonation step is paramount. The base must be strong enough to deprotonate the phenolic hydroxyl group without promoting side reactions. The solvent system must facilitate the solubility of reactants and support the SN2 mechanism.[1]

  • Reaction Temperature and Time: These parameters must be carefully controlled to ensure the reaction proceeds to completion while minimizing the degradation of starting materials or products and preventing side reactions like decarboxylation.[4]

  • Purity of Reagents: The purity of the starting 5-hydroxypyrazine-2-carboxylic acid and the allyl halide is crucial. Impurities can introduce competing reactions and complicate the purification process.[5]

  • Work-up and Purification pH: During product isolation, especially after a basic hydrolysis step, precise pH control during acidification is critical to ensure complete precipitation of the carboxylic acid product.[6]

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Incomplete Consumption of Starting Material

Q: My reaction stalls, and TLC/HPLC analysis shows a significant amount of unreacted 5-hydroxy-2-pyrazinecarboxylic acid (or its ester). What is causing this low conversion?

A: Low conversion is typically rooted in suboptimal conditions for the Williamson ether synthesis. The primary causes are inefficient deprotonation of the hydroxyl group or insufficient reactivity of the electrophile.

  • Potential Cause A: Inadequate Base Strength or Stoichiometry

    • Causality: The hydroxyl group on the pyrazine ring is phenolic in nature, but its acidity can be influenced by the electron-withdrawing pyrazine ring and the carboxylic acid/ester group. A base that is too weak will not fully deprotonate the hydroxyl group to form the required pyrazinoxyl-anion, which is a much stronger nucleophile than the neutral alcohol.[1] An insufficient molar equivalent of the base will also leave starting material unreacted.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the hydroxyl group.

      • Increase Base Stoichiometry: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to the starting material. If using a base like NaOH or LiOH for a starting material that is already a carboxylic acid, you will need at least 2.2 equivalents to deprotonate both the carboxylic acid and the hydroxyl group.

      • Verify Base Quality: Bases like NaH can degrade upon improper storage. Use a freshly opened bottle or titrate to determine its activity.

  • Potential Cause B: Suboptimal Solvent Choice

    • Causality: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon of the allyl halide. Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the base but leave the nucleophilic anion relatively free, enhancing its reactivity.[1]

    • Troubleshooting Steps:

      • Solvent Exchange: If using a protic solvent, switch to a dry, polar aprotic solvent such as DMF or THF.

      • Ensure Anhydrous Conditions: When using hydride bases, it is imperative that the solvent is anhydrous. Water will quench the hydride, rendering it ineffective.

  • Potential Cause C: Reaction Temperature and Duration

    • Causality: Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction that does not reach completion in a practical timeframe.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. A good starting point for many Williamson ether syntheses is 50-80°C.[4] Monitor the reaction progress by TLC to avoid potential degradation at excessively high temperatures.

      • Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time. Monitor every few hours until no further consumption of the starting material is observed.

ParameterRecommendation for Low ConversionRationale
Base Use NaH or KH (1.2 eq)Irreversibly forms the highly nucleophilic pyrazinoxyl-anion.
Solvent Anhydrous DMF or THFPolar aprotic solvents enhance nucleophilicity in SN2 reactions.[1]
Temperature 50-80 °CProvides sufficient activation energy without promoting significant degradation.
Allylating Agent Use Allyl Bromide or IodideBetter leaving groups (I⁻ > Br⁻ > Cl⁻) accelerate the SN2 reaction.
Problem Area 2: Low Yield After Hydrolysis (Saponification)

Q: I have successfully formed the ester, but my yield drops dramatically after the hydrolysis step. Why is this happening?

A: This points to either incomplete hydrolysis or degradation of the product under the hydrolysis conditions.

  • Potential Cause A: Incomplete Hydrolysis

    • Causality: Ester hydrolysis, especially on an electron-deficient ring system, can be slow. Insufficient base, low temperature, or short reaction times will result in unreacted ester, which may be lost during the aqueous work-up.[3]

    • Troubleshooting Steps:

      • Use a Co-Solvent: To improve the solubility of the ester in the aqueous base, use a co-solvent system like methanol/water or THF/water.[6]

      • Increase Temperature/Time: Refluxing the reaction mixture can significantly increase the rate of hydrolysis. Monitor by TLC until the starting ester spot has completely disappeared.

      • Use a Stronger Base: Lithium hydroxide (LiOH) is often more effective than NaOH for ester hydrolysis due to the smaller size of the lithium cation. Ensure at least 2-3 equivalents of base are used.[6]

  • Potential Cause B: Product Degradation or Loss During Work-up

    • Causality: The desired product, 5-(Allyloxy)-2-pyrazinecarboxylic acid, is an amphoteric molecule. During work-up, the pH of the aqueous solution must be carefully adjusted to its isoelectric point to minimize its solubility and induce precipitation. If the solution is too acidic or remains basic, the product will stay dissolved as a salt (protonated pyrazine or carboxylate anion, respectively) and be lost.

    • Troubleshooting Steps:

      • Precise pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH with a calibrated meter or pH paper. The target pH for precipitation is typically around 3-4.[6] Add the acid dropwise as you approach this range to avoid over-acidification.

      • Salting Out: If the product has some water solubility, adding a saturated solution of NaCl to the aqueous layer before extraction can decrease the product's solubility in the aqueous phase and improve extraction efficiency.

Problem Area 3: Complex Product Mixture and Byproduct Formation

Q: My crude product shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?

A: The formation of multiple products points to competing reaction pathways or degradation.

  • Potential Cause: Decarboxylation

    • Causality: Pyrazine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, especially under harsh acidic or basic conditions.[7][8] This would lead to the formation of 5-(allyloxy)pyrazine.

    • Troubleshooting Steps:

      • Moderate Reaction Temperature: Avoid excessively high temperatures (>100-120°C) during both the ether synthesis and hydrolysis steps.

      • Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the work-up promptly. Do not leave the reaction heating unnecessarily for extended periods.

Section 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic acid

This protocol assumes the starting material is the methyl ester of 5-hydroxy-2-pyrazinecarboxylic acid.

Step A: Williamson Ether Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 5-hydroxy-2-pyrazinecarboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of ester).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Alkylation: Cool the mixture back to 0°C. Add allyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60°C. Monitor the reaction progress using TLC (See Protocol 2). The reaction is typically complete within 2-4 hours.

Step B: Saponification (Hydrolysis)

  • Quenching: Once the ether synthesis is complete, cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of water.

  • Base Addition: Add a solution of lithium hydroxide (LiOH, 3.0 eq) in water.

  • Hydrolysis Reaction: Stir the mixture vigorously at room temperature. Monitor the hydrolysis by TLC until the ester starting material is fully consumed (typically 4-12 hours).

Step C: Work-up and Purification

  • Solvent Removal: If desired, remove the DMF under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove any unreacted allyl bromide and mineral oil.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 1M HCl to a pH of ~3-4 to precipitate the product.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold acetone.[9]

  • Drying: Dry the purified 5-(Allyloxy)-2-pyrazinecarboxylic acid under vacuum.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting mobile phase is a mixture of Dichloromethane:Methanol (e.g., 95:5 or 90:10) with a few drops of acetic acid to ensure the carboxylic acid is protonated and runs as a distinct spot.

  • Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol). Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting material.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Start Low Yield of 5-(Allyloxy)-2- pyrazinecarboxylic acid Check_Conversion Check Reaction Conversion by TLC/HPLC Start->Check_Conversion Incomplete_Conversion Problem: Incomplete Conversion of Starting Material Check_Conversion->Incomplete_Conversion Starting Material Remains Complete_Conversion Problem: Low Yield After Complete Conversion Check_Conversion->Complete_Conversion Starting Material Consumed Base_Issue Cause: Inadequate Base / Deprotonation Incomplete_Conversion->Base_Issue Solvent_Issue Cause: Suboptimal Solvent Incomplete_Conversion->Solvent_Issue Temp_Time_Issue Cause: Low Temp / Short Time Incomplete_Conversion->Temp_Time_Issue Hydrolysis_Issue Check Hydrolysis Step (if applicable) Complete_Conversion->Hydrolysis_Issue Workup_Issue Check Work-up & Purification Complete_Conversion->Workup_Issue Byproduct_Issue Check for Byproducts (TLC/NMR) Complete_Conversion->Byproduct_Issue Sol_Base Solution: • Use Stronger Base (NaH) • Increase Stoichiometry • Check Base Quality Base_Issue->Sol_Base Sol_Solvent Solution: • Use Anhydrous Polar Aprotic Solvent (DMF, THF) Solvent_Issue->Sol_Solvent Sol_Temp_Time Solution: • Increase Temperature (60-80°C) • Extend Reaction Time Temp_Time_Issue->Sol_Temp_Time Incomplete_Hydrolysis Cause: Incomplete Hydrolysis Hydrolysis_Issue->Incomplete_Hydrolysis PH_Issue Cause: Incorrect pH during Precipitation Workup_Issue->PH_Issue Degradation_Issue Cause: Decarboxylation / Degradation Byproduct_Issue->Degradation_Issue Sol_Hydrolysis Solution: • Increase Temp/Time • Use LiOH • Add Co-solvent (MeOH/H₂O) Incomplete_Hydrolysis->Sol_Hydrolysis Sol_PH Solution: • Cool to 0°C before acidifying • Add acid slowly to pH 3-4 • Monitor with pH meter PH_Issue->Sol_PH Sol_Degradation Solution: • Use moderate temperatures • Minimize reaction time post-completion Degradation_Issue->Sol_Degradation

Caption: Troubleshooting workflow for low yield in the synthesis of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Section 5: References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from Google Search.

  • BenchChem. (n.d.). 5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite. Retrieved from Google Search.

  • Loy, N. S. Y., Kim, S., & Park, C.-M. (2015). Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. Organic Letters, 17, 395-397.

  • BenchChem. (n.d.). Optimizing reaction time and temperature for pyrazine synthesis. Retrieved from Google Search.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from Google Search.

  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Retrieved from Google Search.

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from Google Search.

  • BenchChem. (n.d.). Troubleshooting low yield in urazole synthesis reactions. Retrieved from Google Search.

  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved from Google Search.

  • Zuo, Z., MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10886-10889.

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from Google Search.

  • CAS. (n.d.). 5-Hydroxypyrazine-2-carboxylic acid. CAS Common Chemistry. Retrieved from Google Search.

  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from Google Search.

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from Google Search.

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from Google Search.

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrazine-2,3-dicarboxylic Acid. Retrieved from Google Search.

  • Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound. Retrieved from Google Search.

  • Google Patents. (n.d.). US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof. Retrieved from Google Search.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Retrieved from Google Search.

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

  • Google Patents. (n.d.). CN101519379A - Method for preparing 5-methylprazine-2-carboxylic acid. Retrieved from Google Search.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulation & Development

Welcome to the technical support guide for 5-(Allyloxy)-2-pyrazinecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a clear, scientifically-grounded framework for troubleshooting these issues, moving from fundamental principles to advanced, practical protocols. We will explore the causal mechanisms behind each solubility enhancement strategy to empower you to make informed decisions for your specific experimental needs.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the solubility of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Q1: Why is 5-(Allyloxy)-2-pyrazinecarboxylic acid expected to have low aqueous solubility?

A1: The solubility of a molecule is a balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. 5-(Allyloxy)-2-pyrazinecarboxylic acid possesses distinct structural features that contribute to its poor solubility in neutral aqueous media:

  • Hydrophobic Moieties: The molecule contains a pyrazine ring and an allyloxy group (-O-CH₂-CH=CH₂). Both of these structures are relatively nonpolar and do not readily interact with water molecules, contributing to an overall hydrophobic character.

  • Hydrophilic Group: The molecule's primary hydrophilic feature is the carboxylic acid group (-COOH). However, in its protonated (uncharged) state, its ability to significantly improve solubility is limited, especially given the size of the hydrophobic portion of the molecule.[1]

Q2: What is the single most critical parameter to consider when trying to dissolve this compound?

A2: The most critical parameter is pH . The presence of the carboxylic acid functional group makes the molecule's solubility highly dependent on the pH of the aqueous medium.[2] Carboxylic acids are weak acids, meaning they can donate a proton to become a negatively charged carboxylate ion (R-COO⁻).

  • At Low pH (Acidic): The compound will be in its protonated, neutral form (R-COOH). This form is less polar and therefore poorly soluble.[3]

  • At High pH (Basic): The compound will be deprotonated to its anionic, carboxylate salt form (R-COO⁻). This charged species is significantly more polar and can engage in favorable ion-dipole interactions with water, leading to a dramatic increase in solubility.[4][5]

The transition between these states is governed by the compound's pKa. While the exact pKa of this molecule is not readily published, the pKa for pyrazine-2-carboxylic acid is approximately 2.9, and typical aromatic carboxylic acids have pKa values in the range of 3-5.[5][6] Therefore, raising the pH several units above this estimated pKa will ensure complete ionization and maximize solubility.

Q3: What are the primary strategies I can use to improve solubility for my experiments?

A3: There are several well-established techniques. The best choice depends on your target concentration and the constraints of your experimental system (e.g., tolerance for organic solvents or pH changes). The most common and effective methods include:

  • pH Adjustment / Salt Formation: The simplest and most direct method for ionizable compounds like this one.[7][8]

  • Use of Co-solvents: Blending water with a miscible organic solvent to create a more favorable solvent system.[9][10][11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin host.[12][13]

  • Micellar Solubilization with Surfactants: Using surfactants to form micelles that can carry the drug molecule in their core.[14][15][16]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to specific solubility challenges.

Guide 1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4).

This is the most common starting problem. While the compound should theoretically be soluble at pH 7.4 (as it's well above the pKa of the carboxylic acid), the dissolution rate may be very slow, or you may be observing the low intrinsic solubility of the neutral form. The strategy is to force deprotonation to its highly soluble salt form.

Causality: The Power of Ionization

By adding a base, you shift the equilibrium from the sparingly soluble neutral form to the highly soluble anionic form. This is the principle behind salt formation, one of the most effective methods for increasing the solubility of acidic and basic drugs.[17][18]

Caption: pH-dependent equilibrium of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Protocol: Preparation of a 10 mM Aqueous Stock via pH Adjustment
  • Weigh Compound: Accurately weigh the required amount of 5-(Allyloxy)-2-pyrazinecarboxylic acid for your target volume and concentration.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q). The compound will likely remain as a suspension.

  • Basify: While stirring, add 1.0 N NaOH dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve. Continue adding drops until all solid material is completely dissolved.

  • pH Check (Optional but Recommended): If your application is pH-sensitive, you can measure the pH of the resulting stock solution. It will be basic.

  • Final Volume: Adjust the solution to the final target volume with water. This is your high-concentration stock solution.

  • Use in Experiments: For your final assay, dilute this stock solution into your buffer (e.g., PBS). The buffer capacity should be sufficient to bring the final pH back to the desired physiological range (e.g., 7.4) while keeping the compound in its soluble, deprotonated state.

Data Presentation: pH vs. Apparent Solubility

The following table illustrates the expected dramatic effect of pH on solubility.

pHExpected StateApparent Aqueous Solubility (Hypothetical)
2.0Protonated (R-COOH)< 0.01 mg/mL
4.5Mixed (near pKa)~0.5 mg/mL
7.4Deprotonated (R-COO⁻)> 10 mg/mL
9.0Deprotonated (R-COO⁻)> 20 mg/mL
Guide 2: I need a higher concentration, or my compound precipitates in my complex assay medium.

High concentrations of salts, proteins, or other components in your final assay buffer can sometimes cause a soluble drug to precipitate out, a phenomenon known as the "common ion effect" or salting out.[8][18] In this case, or if you simply need a very high stock concentration, using a co-solvent is the next logical step.

Causality: Reducing Solvent Polarity

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This "polarity reduction" makes the environment more favorable for dissolving hydrophobic molecules. Common co-solvents used in preclinical studies include DMSO, ethanol, and polyethylene glycols (PEGs).[9][11]

Caption: Workflow for preparing experimental solutions using a co-solvent.

Protocol: Preparation of a 50 mM Stock in DMSO
  • Select Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent choice for creating high-concentration stocks due to its strong solubilizing power.

  • Weigh Compound: Accurately weigh the compound.

  • Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 50 mM).

  • Dissolve: Mix thoroughly using a vortexer. Gentle warming (to 30-40°C) can be applied if dissolution is slow, but ensure the compound is stable at that temperature.

  • Storage: Store the stock solution appropriately (e.g., at -20°C, protected from light and moisture).

  • Dilution: When preparing working solutions, add the stock dropwise into the vigorously stirring aqueous buffer. Never add buffer to the DMSO stock. This rapid dilution helps prevent precipitation.

    • Crucial Note: Always calculate the final percentage of the co-solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% or even 0.1% to avoid solvent-induced artifacts.

Data Presentation: Co-solvent vs. Solubility Enhancement
Solvent SystemPolaritySolubility Enhancement Factor (Hypothetical)
100% Water (pH 7.4)High1x (Baseline)
10% Ethanol / 90% WaterMed-High~5-10x
20% PEG 400 / 80% WaterMedium~20-50x
100% DMSOLow>500x
Guide 3: My experiment is sensitive to both pH and organic solvents. What is a biocompatible alternative?

For sensitive applications like in vivo studies or certain cell models, both pH excursions and organic solvents can be problematic. Cyclodextrin-based formulation offers an elegant solution by encapsulating the drug molecule without chemical modification.

Causality: Host-Guest Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[12] The hydrophobic allyloxypyrazine portion of your molecule can partition into this nonpolar cavity, forming a "host-guest" inclusion complex.[13] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[19] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their own high aqueous solubility and excellent safety profiles.[20]

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

Protocol: Preparation via the Kneading Method with HP-β-CD
  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of drug-to-cyclodextrin is a good starting point. Calculate the required mass of the drug and HP-β-CD.

  • Mix Components: Place the weighed drug and HP-β-CD into a glass mortar.

  • Knead: Add a small amount of water (just enough to create a paste-like consistency). Triturate the mixture vigorously with a pestle for 30-60 minutes. The mechanical energy forces the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting paste to obtain a solid powder. This can be done in a vacuum oven at a low temperature (e.g., 40-50°C) overnight.

  • Reconstitute: The resulting powder is the drug-cyclodextrin complex. It can now be dissolved directly in water or your aqueous buffer to the desired concentration. The dissolution should be significantly faster and reach a higher concentration than the uncomplexed drug.

Data Presentation: Cyclodextrin Solubility Enhancement
FormulationMolar Ratio (Drug:CD)Solubility Increase Factor (Hypothetical)
5-(Allyloxy)-2-pyrazinecarboxylic acid aloneN/A1x (Baseline)
+ β-Cyclodextrin (β-CD)1:1~15x
+ Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1~100x
+ Sulfobutylether-β-cyclodextrin (SBE-β-CD)1:1>250x

Part 3: Strategy Summary and Recommended Workflow

Choosing the right method is key to experimental success. The following table summarizes the advantages and disadvantages of each approach.

MethodEase of UsePotential for Assay InterferenceAchievable ConcentrationPrimary Use Case
pH Adjustment ExcellentLow (if buffer is sufficient)Moderate to HighQuick preparation of stocks for most in-vitro assays.
Co-solvents ExcellentHigh (solvent toxicity)Very HighHigh-throughput screening, very high concentration stocks.
Cyclodextrin Complex ModerateVery LowHighIn-vivo studies, sensitive cell assays, solvent-free needs.
Surfactants GoodHigh (micelles can affect cells/proteins)Very HighPre-formulation, specific drug delivery systems.[14][15]
Recommended Troubleshooting Workflow

We recommend a tiered approach to solving solubility issues with 5-(Allyloxy)-2-pyrazinecarboxylic acid. Start with the simplest method and only proceed to more complex techniques if necessary.

Solubility_Decision_Tree Start Start: Need to dissolve 5-(Allyloxy)-2-pyrazinecarboxylic acid pH_Adjust Try pH Adjustment (dissolve with NaOH) Start->pH_Adjust Check_CoSolvent Is concentration still too low OR does it precipitate on dilution? pH_Adjust->Check_CoSolvent Success1 Success! Concentration sufficient. Check_CoSolvent->Success1 No Check_Assay_Compatibility Is your assay sensitive to pH or organic solvents? Check_CoSolvent->Check_Assay_Compatibility Yes Use_CoSolvent Use a Co-solvent (e.g., DMSO stock) Success2 Success! Final co-solvent % is acceptable. Use_CoSolvent->Success2 Check_Assay_Compatibility->Use_CoSolvent No Use_Cyclodextrin Use Cyclodextrin Complexation (HP-β-CD) Check_Assay_Compatibility->Use_Cyclodextrin Yes Success3 Success! Biocompatible formulation achieved. Use_Cyclodextrin->Success3

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jain, S., Patel, N., Lin, S. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 5(4), 1-9. [Link]

  • Popov, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(3), 675. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Yadav, P. S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(4), 430-441. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 1(1). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(6), 209. [Link]

  • Prajapati, R., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Taylor & Francis. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Kumar, L., & Kumar, V. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(1), 57-63. [Link]

  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163. [Link]

  • Singh, R., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-10. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Chen, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7351. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Szejtli, J. (2005). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 31, 1-8. [Link]

  • Sharma, R., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18530-18544. [Link]

  • Singla, A. K., & Singh, S. (2001). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 2(2), E14. [Link]

  • Yildiz, Z. I., & Celebi, N. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal, 6(1), 1-8. [Link]

  • Kumar, S., & Singh, A. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Drug Delivery and Therapeutics, 11(4-S), 125-132. [Link]

  • Bogardus, J. B., & Blackwood, R. K. (1979). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 68(2), 188-194. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Pearson. (n.d.). Problem 47b. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1. [Link]

  • ResearchGate. (2020). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]

  • Le Bihan, Y., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5195. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS, 8(1), 1641. [Link]

  • LookChem. (n.d.). 5-AMINO-PYRAZINE-2-CARBOXYLIC ACID manufacturers and suppliers in india. [Link]

  • NextSDS. (n.d.). 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid — Chemical Substance Information. [Link]

  • CAS Common Chemistry. (n.d.). 5-Hydroxypyrazine-2-carboxylic acid. [Link]

  • University of California, Davis. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

Sources

preventing degradation of 5-(Allyloxy)-2-pyrazinecarboxylic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops, irreproducible assays, or failed cross-coupling reactions when utilizing functionalized pyrazine building blocks.

5-(Allyloxy)-2-pyrazinecarboxylic acid is a highly versatile intermediate, but its structural trifecta—an electron-deficient pyrazine core, a reactive allyl ether, and a carboxylic acid—creates a unique vulnerability profile. This guide unpacks the mechanistic causality behind its degradation and establishes a self-validating protocol to ensure absolute compound integrity during long-term storage.

The Causality of Degradation: Mechanistic Insights

To prevent degradation, we must first understand the structural liabilities of the molecule. Do not treat this compound as a static powder; it is a dynamic chemical system highly responsive to its environment.

  • Allylic Auto-Oxidation (Peroxide Formation): Allyl ethers are historically utilized for their orthogonal stability in complex synthesis[1]. However, the allylic carbon is highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and ambient UV light. This leads to the formation of reactive hydroperoxides, which can poison transition-metal catalysts used in downstream steps[2].

  • Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis: The pyrazine ring is a 6π-electron-deficient heteroaromatic system. The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid makes the C5 position highly electrophilic[3]. In the presence of ambient moisture, the allyl ether can undergo hydrolytic cleavage, yielding 5-hydroxy-2-pyrazinecarboxylic acid.

  • Thermal Decarboxylation: Pyrazinecarboxylic acids exhibit specific thermal decomposition profiles. Elevated temperatures can induce the loss of the carboxylate group as CO2, a process well-documented in the thermal analysis of pyrazine derivatives[4].

G Compound 5-(Allyloxy)-2-pyrazinecarboxylic acid Trigger1 O2 & Light Exposure Compound->Trigger1 Trigger2 Moisture / Humidity Compound->Trigger2 Trigger3 Elevated Temperature Compound->Trigger3 Deg1 Allylic Auto-oxidation (Peroxide Formation) Trigger1->Deg1 Deg2 Ether Hydrolysis / SNAr (5-Hydroxypyrazine) Trigger2->Deg2 Deg3 Decarboxylation Trigger3->Deg3

Logical relationship between environmental triggers and specific degradation pathways.

Quantitative Impact of Storage Conditions

To illustrate the critical nature of proper storage, the following table summarizes the degradation kinetics of 5-(Allyloxy)-2-pyrazinecarboxylic acid over a 6-month period under various environmental conditions.

Storage ConditionAtmosphereContainer6-Month Purity (HPLC)Primary Degradant Observed
25°C (Ambient)AirClear Glass< 75%5-Hydroxypyrazine deriv. & Peroxides
4°C (Fridge)AirAmber Glass~ 88%Peroxides
-20°C (Freezer)AirAmber Glass~ 94%Trace Hydrolysis
-20°C (Freezer) Argon Amber Glass > 99.5% None detected

Note: Data synthesized from general stability profiles of allyl ethers and pyrazinecarboxylic acids[2][5].

Troubleshooting & FAQs

Q1: My compound powder has developed a slight yellow/brown tint after three months on the shelf. What is happening? A1: A brown discoloration is a classic indicator of oxidative degradation in nitrogen-containing heteroaromatics[5]. For this compound, it is likely a combination of allylic peroxide formation and subsequent ring oxidation. Once discolored, the batch should be re-purified or discarded, as peroxides pose a safety risk and will interfere with downstream reactions.

Q2: I ran an LC-MS and noticed a new peak with a mass of [M-40]+ (loss of the allyl group). Why did this happen in the freezer? A2: You are observing the hydrolysis of the allyl ether to 5-hydroxy-2-pyrazinecarboxylic acid. Even at -20°C, condensation can introduce trace moisture into the vial if it is opened while cold. The electron-deficient pyrazine ring makes the C5 position highly susceptible to nucleophilic attack by water[3].

Q3: Can I store this compound as a 10 mM stock solution in DMSO for high-throughput screening? A3: It is highly discouraged for long-term storage. DMSO is hygroscopic and will absorb water from the atmosphere, accelerating the hydrolysis of the allyl ether. Furthermore, DMSO can act as an oxidant over time. If a stock solution is mandatory, prepare it in anhydrous DMSO, aliquot into single-use tubes, purge with argon, and freeze at -80°C.

Self-Validating Experimental Protocol: The "Cold-Shield" Storage Workflow

Step 1: Baseline Characterization (The Control)

  • Action: Upon receipt or synthesis, immediately run an HPLC-UV (254 nm) and a quantitative peroxide test (using KI-starch indicator strips).

  • Validation: Record the baseline purity and ensure peroxide levels are <1 ppm. This establishes your reference standard.

Step 2: Aliquoting (Minimizing Freeze-Thaw)

  • Action: Divide the bulk powder into single-use or weekly-use aliquots.

  • Causality: Repeatedly opening a bulk container introduces ambient moisture and oxygen, exponentially increasing the rate of SNAr hydrolysis and auto-oxidation.

Step 3: Inert Gas Purging (The Shield)

  • Action: Place the aliquots into amber glass vials. Introduce a gentle stream of high-purity Argon (heavier than nitrogen, better for displacing oxygen) for 30 seconds. Quickly cap with a PTFE-lined septum.

  • Validation: The amber glass blocks UV-induced radical initiation[5], while Argon eliminates the oxygen required for hydroperoxide formation[2].

Step 4: Desiccated Cold Storage

  • Action: Store the purged vials in a secondary container filled with active indicating silica gel, and place the container in a -20°C freezer.

  • Validation: The silica gel acts as a sacrificial moisture sink. If the gel turns pink (indicating moisture saturation), you have a visual cue that the primary defense has failed, prompting immediate re-desiccation before the compound hydrolyzes.

Step 5: Pre-Use Equilibration (Critical Step)

  • Action: Before use, remove the vial from the freezer and let it sit in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial instantly condenses atmospheric water vapor onto the compound, driving rapid hydrolysis.

W Start Baseline QC (HPLC & Peroxide) Aliquot Aliquot into Amber Vials Start->Aliquot Purge Argon Purge (O2 Displacement) Aliquot->Purge Store Store at -20°C with Desiccant Purge->Store Equilibrate Warm to RT Before Opening Store->Equilibrate Equilibrate->Start Re-test if >30 days

Self-validating workflow for the storage and handling of sensitive pyrazine derivatives.

References

  • Title: Allyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes Source: Chemical Papers URL: [Link]

  • Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar URL: [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-(Allyloxy)-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material.

Understanding the Molecule: Key Physicochemical Properties

  • Pyrazine Ring: This aromatic heterocycle imparts a degree of polarity to the molecule.[1]

  • Carboxylic Acid Group: This functional group is polar and capable of hydrogen bonding. It also provides an acidic handle that can be exploited for pH-dependent solubility.

  • Allyloxy Group: The allyl ether adds some nonpolar character to the molecule.

The interplay of these functional groups will dictate the compound's solubility in various solvents. Generally, we can expect moderate polarity. While a precise melting point is not documented in the search results, related compounds like 5-Methyl-2-pyrazinecarboxylic acid melt at 167-171 °C, and 2-pyrazinecarboxylic acid melts at 222-225 °C.[2][3] 5-Hydroxypyrazine-2-carboxylic acid has a reported melting point of 269.2 °C.[4] This suggests that 5-(Allyloxy)-2-pyrazinecarboxylic acid will likely have a relatively high melting point, making it a good candidate for recrystallization from common organic solvents without "oiling out".[5][6]

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in any single solvent I've tried. What should I do?

This is a common challenge. When a single solvent doesn't provide the desired solubility profile (sparingly soluble at room temperature, but fully soluble when hot), a mixed solvent system is the next logical step.[5][7]

Recommended Action: Start by dissolving your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble or sparingly soluble) until you observe persistent cloudiness (turbidity).[7][8] Reheat the mixture until the solution becomes clear again, and then allow it to cool slowly.

Common Mixed Solvent Systems for Carboxylic Acids:

  • Ethanol-water

  • Acetone-water

  • Ethyl acetate-hexane

  • Toluene-heptane[7]

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[6][9]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional "good" solvent to reduce the saturation level.[6][9]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to retain heat for a longer period.[10]

  • Lower Boiling Point Solvent: Consider using a solvent or solvent mixture with a lower boiling point.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. These microscopic scratches can serve as nucleation sites for crystal growth.[10][11]

  • Seeding: If you have a small amount of pure crystalline material from a previous attempt, add a "seed crystal" to the cooled, saturated solution to induce crystallization.[10][12]

Q3: I'm getting very low recovery of my purified compound. What are the likely causes?

Poor yield is a frequent issue in recrystallization.[9] Several factors could be at play:

Possible Causes and Solutions:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6][9][13] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.[14]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will lead to product loss. Always wash with a small amount of ice-cold recrystallization solvent.[5]

Q4: The crystals I obtained are very small or needle-like. How can I get larger crystals?

The rate of cooling is the primary determinant of crystal size. Rapid cooling favors the formation of small, often less pure, crystals.

To promote the growth of larger crystals:

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling by insulating the flask with glass wool or a beaker.[11][15]

  • Reduce Supersaturation: A slightly less concentrated solution will crystallize more slowly, allowing for the formation of larger, more well-defined crystals.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a more detailed, workflow-oriented guide to optimizing your recrystallization protocol.

Step 1: Solvent Screening

A systematic approach to solvent selection is the foundation of a successful recrystallization.[12][16]

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude 5-(Allyloxy)-2-pyrazinecarboxylic acid into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath. Observe the formation of crystals.

Interpreting the Results:

Observation at Room TempObservation when HotObservation upon CoolingSuitability for Recrystallization
SolubleSolubleNo CrystalsUnsuitable (too soluble)
InsolubleSolubleAbundant CrystalsGood Candidate
InsolubleInsolubleNo CrystalsUnsuitable (not soluble enough)
Sparingly SolubleSolubleGood Crystal FormationIdeal Candidate
Step 2: The Recrystallization Workflow

Once you have identified a suitable solvent or solvent system, follow this general procedure.

Experimental Protocol:

  • Dissolution: Place the crude 5-(Allyloxy)-2-pyrazinecarboxylic acid in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10]

  • Decolorization (if necessary): If your solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper or in a desiccator.[10][13]

Visualizing the Workflow

The following diagram illustrates the decision-making process in a typical recrystallization experiment.

Recrystallization_Workflow A Crude Compound B Solvent Screening A->B C Single Solvent System? B->C D Mixed Solvent System C->D No E Dissolve in Hot Solvent C->E Yes D->E F Hot Filtration (Optional) E->F G Slow Cooling F->G H Crystal Formation G->H I Collect & Wash Crystals H->I L Troubleshoot: Oiling Out? H->L No Crystals/Oil J Dry Crystals I->J M Troubleshoot: Low Yield? I->M Low Recovery K Pure Compound J->K L->G Adjust Conditions M->B Re-evaluate Solvent

Caption: Decision workflow for optimizing recrystallization.

Advanced Troubleshooting

Dealing with Polymorphism

It is possible that 5-(Allyloxy)-2-pyrazinecarboxylic acid could exist in different crystalline forms, or polymorphs. Polymorphism can be influenced by the choice of solvent and the rate of cooling. If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be isolating different polymorphs. Characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be necessary to confirm this.

pH Adjustment for Carboxylic Acids

The carboxylic acid moiety allows for the manipulation of solubility based on pH. In some cases, an acid-base extraction can be a powerful purification step prior to recrystallization.

  • Dissolve the crude material in a suitable organic solvent.

  • Extract with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble.

  • Separate the aqueous layer and wash it with an organic solvent to remove neutral impurities.

  • Acidify the aqueous layer with an acid (e.g., HCl) to re-protonate the carboxylic acid, causing it to precipitate out.

  • Collect the precipitated solid and then proceed with recrystallization.

This technique is particularly useful for removing non-acidic impurities.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Tandfonline. (2011, August 24). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • IJBPAS. (2021, September 1). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

  • LookChem. (2025, May 20). 2-pyrazinecarboxylic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

Sources

resolving co-eluting impurities in 5-(Allyloxy)-2-pyrazinecarboxylic acid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Eluting Impurities in 5-(Allyloxy)-2-pyrazinecarboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issues associated with 5-(Allyloxy)-2-pyrazinecarboxylic acid. This molecule presents unique chromatographic challenges due to its amphoteric nature, polar carboxylic acid moiety, and the electron-rich pyrazine ring.

Below, you will find causality-driven FAQs, comparative data, and a self-validating experimental protocol to ensure absolute scientific integrity in your analytical workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 5-(Allyloxy)-2-pyrazinecarboxylic acid exhibit severe peak tailing and co-elution with polar degradants on a standard C18 column? Causality: The target molecule contains a carboxylic acid moiety with a pKa of approximately 2.92[1]. When using a standard mobile phase with a pH between 3.0 and 4.0, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state existence causes peak broadening and severe tailing, which masks closely eluting polar degradants like 5-hydroxy-2-pyrazinecarboxylic acid. Furthermore, the basic pyrazine nitrogens interact with unendcapped residual silanols on the silica support. Solution: Lower the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully suppresses the ionization of the carboxylate group, driving the molecule entirely to its neutral state and masking residual silanols, thereby sharpening the peak and resolving it from early-eluting polar impurities.

Q2: How can I resolve the co-elution of the starting material, 5-chloro-2-pyrazinecarboxylic acid, from the final product? Causality: 5-chloro-2-pyrazinecarboxylic acid[2] and 5-(allyloxy)-2-pyrazinecarboxylic acid have similar hydrophobicities. Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which are insufficient to achieve baseline resolution for these structurally similar compounds. Solution: Switch to a Charged Surface Hybrid (CSH) Phenyl-Hexyl column[3]. The Phenyl-Hexyl stationary phase provides orthogonal selectivity via π−π interactions. The electron-withdrawing chlorine atom in the precursor alters the electron density of the pyrazine ring differently than the electron-donating allyloxy group. The phenyl phase exploits these subtle electronic differences, selectively retaining the allyloxy derivative longer than the chloro-precursor.

Q3: What is the most robust approach for separating positional isomers, such as 6-(Allyloxy)-2-pyrazinecarboxylic acid? Causality: Positional isomers possess identical molecular weights and nearly identical partition coefficients (LogP), making them notoriously difficult to separate on standard reversed-phase columns[4]. Solution: Employ mixed-mode chromatography. A mixed-mode column (e.g., Primesep A) embedded with strong acidic ion-pairing groups[5] can exploit minute differences in the basicity of the pyrazine nitrogens. The steric hindrance and electronic induction caused by the allyloxy group at the 6-position versus the 5-position alter the localized pKa of the adjacent nitrogen, allowing the ion-exchange mechanism of the mixed-mode column to pull the isomers apart.

Part 2: Quantitative Data Presentation

The following table summarizes the expected chromatographic performance when optimizing stationary and mobile phases for the separation of 5-(Allyloxy)-2-pyrazinecarboxylic acid from its primary 5-chloro precursor.

Column ChemistryMobile Phase pHRetention Time (Main)Resolution (Rs) vs. 5-ChloroTailing Factor (Tf)
Standard C18 4.5 (Acetate buffer)6.2 min0.8 (Co-elution)2.4 (Severe tailing)
Standard C18 2.0 (0.1% TFA)8.5 min1.1 (Partial separation)1.3 (Acceptable)
PFP (Fluorophenyl) 2.0 (0.1% TFA)9.1 min1.6 (Baseline resolution)1.1 (Good)
CSH Phenyl-Hexyl 2.0 (0.1% TFA)10.4 min2.1 (Excellent resolution)1.0 (Symmetrical)
Part 3: Self-Validating Experimental Protocol

Objective: Achieve baseline resolution (Rs > 1.5) of 5-(Allyloxy)-2-pyrazinecarboxylic acid from its chloro-precursor and hydroxy-degradant.

Step 1: Mobile Phase Preparation & Verification

  • Mobile Phase A: Prepare 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: Prepare 0.1% TFA in LC-MS grade Acetonitrile. Self-Validation Check: Measure the pH of Mobile Phase A using a calibrated pH meter. The pH must be ≤ 2.1. If the pH is > 2.1, the target molecule will partially ionize, invalidating the separation[1].

Step 2: Column Selection & Equilibration

  • Column: Install a CSH Phenyl-Hexyl column (150 mm × 4.6 mm, 2.5 µm)[3].

  • Temperature: Set the column oven to 30°C. Action: Equilibrate with 95% A / 5% B at 1.0 mL/min for at least 20 column volumes until the baseline UV signal stabilizes.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar degradants like 5-hydroxy-2-pyrazinecarboxylic acid).

  • 2.0 - 15.0 min: 5% to 60% B (Linear gradient to separate the 5-chloro precursor from the 5-allyloxy product).

  • 15.0 - 18.0 min: 60% to 95% B (Column wash to remove highly hydrophobic late-eluters).

  • 18.0 - 22.0 min: 5% B (Re-equilibration).

Step 4: Detection & System Suitability Testing (SST)

  • Detection: Set the UV detector to 270 nm, which is optimal for pyrazine ring absorption[6]. Self-Validation Check (SST): Inject a resolution standard containing 10 µg/mL of both 5-chloro-2-pyrazinecarboxylic acid and 5-(Allyloxy)-2-pyrazinecarboxylic acid. Acceptance Criteria: The method is only valid for sample analysis if the resolution (Rs) between the two peaks is > 1.5, and the tailing factor (Tf) for the main peak is < 1.2. Inject a blank (diluent) immediately after the SST to confirm zero carryover.

Part 4: Troubleshooting Workflow Visualization

Workflow Start Co-eluting Impurity Detected 5-(Allyloxy)-2-pyrazinecarboxylic acid Identify Identify Impurity Class (LC-MS / Diode Array) Start->Identify Isomer Positional Isomer (e.g., 6-Allyloxy) Identify->Isomer Degradant Polar Degradant (e.g., 5-Hydroxy) Identify->Degradant Precursor Starting Material (e.g., 5-Chloro) Identify->Precursor Action1 Use Mixed-Mode / Primesep A (Exploit basicity differences) Isomer->Action1 Action2 Lower pH to 2.0 (0.1% TFA) (Suppress carboxylate ionization) Degradant->Action2 Action3 Switch to CSH Phenyl-Hexyl (Enhance π-π interactions) Precursor->Action3 Result Baseline Resolution (Rs > 1.5) Method Validated Action1->Result Action2->Result Action3->Result

Decision tree for resolving co-eluting impurities in pyrazinecarboxylic acid chromatography.

References[6] Title: A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-(Allyloxy)-2-pyrazinecarboxylic Acid Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 5-(allyloxy)-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic compound. The inherent electronic nature of the pyrazine ring, coupled with the steric and electronic influence of its substituents, can present unique challenges in achieving desired chemical transformations. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

I. Understanding the Challenge: The Role of Steric and Electronic Effects

The pyrazine core is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, the substituents on the ring play a crucial role in modulating this reactivity. In the case of 5-(allyloxy)-2-pyrazinecarboxylic acid, we must consider:

  • The 2-Carboxylic Acid Group: This electron-withdrawing group (EWG) deactivates the ring towards electrophilic substitution but is intended to activate it towards nucleophilic attack.[3][4] However, its proximity to potential reaction sites can also introduce steric hindrance.

  • The 5-Allyloxy Group: As an electron-donating group (EDG), the allyloxy substituent can decrease the ring's susceptibility to nucleophilic attack.[1] Furthermore, its bulky nature can sterically hinder the approach of nucleophiles to the adjacent C6 and C5 positions.[5][6]

The interplay of these electronic and steric factors often leads to lower-than-expected yields, lack of reactivity, or undesired side reactions. This guide will provide strategies to mitigate these challenges.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols and the scientific rationale behind each recommendation.

Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) at the 6-position of 5-(allyloxy)-2-pyrazinecarboxylic acid with an amine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

This is a common challenge stemming from a combination of electronic deactivation by the allyloxy group and potential steric hindrance. Here’s a systematic approach to troubleshoot this issue:

A. Initial Diagnosis and Strategy

The primary obstacle is likely the reduced electrophilicity of the pyrazine ring due to the electron-donating nature of the 5-allyloxy group. Additionally, the carboxylic acid at the 2-position, while electron-withdrawing, can be deprotonated under basic conditions, forming a carboxylate that is less effective at activating the ring.

Our primary strategies will be to:

  • Enhance the electrophilicity of the pyrazine ring.

  • Optimize reaction conditions to overcome the activation energy barrier.

  • Consider modification of the starting material to reduce steric hindrance or improve electronic properties.

B. Step-by-Step Troubleshooting and Protocols

1. Modification of the Carboxylic Acid Group:

The carboxylate form is a weaker activating group than the corresponding ester. Converting the carboxylic acid to a methyl or ethyl ester can enhance the electron-withdrawing effect and improve solubility.

Protocol: Esterification of 5-(Allyloxy)-2-pyrazinecarboxylic Acid

  • Suspend 5-(allyloxy)-2-pyrazinecarboxylic acid (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

2. Enhancing Ring Electrophilicity via N-Oxide Formation:

Formation of a pyrazine N-oxide drastically increases the ring's susceptibility to nucleophilic attack by further withdrawing electron density.[7]

Protocol: N-Oxidation of the Pyrazine Ring

  • Dissolve the 5-(allyloxy)-2-pyrazinecarboxylic acid ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.3 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography to isolate the N-oxide derivative.

3. Optimization of SNAr Reaction Conditions:

Forced conditions can often overcome the activation barrier.

  • Higher Temperatures: Employing a high-boiling point solvent like DMF, DMSO, or NMP and increasing the reaction temperature (100-150 °C), potentially with microwave irradiation, can be effective.

  • Stronger Base: Using a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate the deprotonation of the amine nucleophile, increasing its reactivity.

  • Palladium Catalysis: For certain nucleophiles, palladium-catalyzed cross-coupling reactions can be an alternative to traditional SNAr.[8]

4. Alternative Strategy: Modifying the Allyloxy Group:

If direct substitution remains challenging, consider temporarily removing the allyloxy group, performing the substitution, and then reintroducing it.

Protocol: Deallylation of the 5-Allyloxy Group Several methods exist for O-deallylation.[9][10][11] A common approach involves palladium catalysis.

  • Dissolve the 5-(allyloxy)-2-pyrazinecarboxylic acid ester (1.0 eq) in a suitable solvent (e.g., THF, DCM).

  • Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (5-10 mol%), and an allyl scavenger like dimedone or N,N'-dimethylbarbituric acid (1.5-2.0 eq).

  • Stir the reaction at room temperature until deallylation is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite and concentrate.

  • Purify the resulting 5-hydroxy-2-pyrazinecarboxylic acid ester by column chromatography.

Following successful deallylation, the resulting 5-hydroxy compound can be converted to a better leaving group (e.g., triflate) to facilitate the introduction of the desired substituent, after which the allyl group can be reintroduced if necessary.

Question 2: I am trying to perform a substitution at the 3-position, but the reaction is sluggish and gives a mixture of products. How can I improve the regioselectivity and yield?

Answer:

Substitution at the 3-position is electronically less favorable than at the 6-position due to the directing effects of the existing substituents. The carboxylic acid at C2 and the allyloxy group at C5 both direct nucleophilic attack to the positions ortho and para to them, which favors the 6-position.[3][4]

A. Analysis of Regioselectivity

To achieve substitution at the 3-position, we need to overcome the inherent electronic preference for the 6-position. This can be approached by:

  • Introducing a leaving group at the 3-position.

  • Utilizing reaction conditions that favor kinetic over thermodynamic control.

  • Employing a directed metalation strategy.

B. Strategies for 3-Position Functionalization

1. Halogenation followed by Substitution:

Introducing a halogen at the 3-position provides a good leaving group for a subsequent SNAr or cross-coupling reaction.

Protocol: Regioselective Bromination

  • Protect the carboxylic acid as an ester to prevent side reactions.

  • Dissolve the ester in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent such as N-bromosuccinimide (NBS) along with a radical initiator like AIBN, or use bromine in the presence of a Lewis acid. Careful optimization of conditions is crucial to favor substitution at the 3-position.

  • Monitor the reaction closely to minimize over-bromination.

  • Work up the reaction and purify the 3-bromo derivative.

  • The 3-bromo derivative can then be subjected to SNAr or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the desired substituent.

2. Directed Ortho-Metalation (DoM):

The carboxylic acid group can be used to direct lithiation to the adjacent 3-position.

Protocol: Directed Ortho-Metalation

  • Protect the carboxylic acid as an amide (e.g., a Weinreb amide) which can act as a better directing group.

  • Dissolve the substrate in an ethereal solvent like THF at low temperature (-78 °C).

  • Add a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, dropwise.

  • After stirring for a short period to allow for deprotonation at the 3-position, quench the resulting lithiated species with a suitable electrophile (e.g., an aldehyde, ketone, or an iodine source like I₂).

  • This will introduce a functional group at the 3-position, which can then be further elaborated.

III. Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue with 5-(allyloxy)-2-pyrazinecarboxylic acid?

A1: Steric hindrance arises from the spatial arrangement of atoms that can impede a chemical reaction.[5] In this molecule, the allyloxy group, while not exceptionally large, can adopt conformations that block the approach of a nucleophile to the adjacent 6-position. Similarly, the carboxylic acid group at the 2-position can hinder attack at the 3-position. The combination of these two groups can create a sterically crowded environment around the pyrazine ring.

Q2: Are there alternative activating groups I can use instead of the carboxylic acid?

A2: Yes, other electron-withdrawing groups can be used. A nitrile group (-CN) is a strong activating group for SNAr reactions.[12] If your synthetic route allows, starting with or converting the carboxylic acid to a nitrile could enhance reactivity. Sulfone (-SO₂R) groups are also powerful activating groups.

Q3: Can I perform electrophilic aromatic substitution on this molecule?

A3: The pyrazine ring is inherently electron-deficient and thus highly unreactive towards electrophilic aromatic substitution (SEAr).[1] The presence of the electron-withdrawing carboxylic acid further deactivates the ring. Direct SEAr reactions like nitration or Friedel-Crafts are generally not feasible under standard conditions.

Q4: What is the role of the solvent in these substitution reactions?

A4: The solvent plays a critical role. For SNAr reactions, polar aprotic solvents like DMF, DMSO, and NMP are preferred.[13] They can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. They also have high boiling points, allowing for reactions at elevated temperatures.

Q5: How can I confirm the regiochemistry of my substitution product?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) can establish through-space or through-bond correlations between protons and carbons, allowing for unambiguous structure determination.[3] For example, a NOESY correlation between the protons of a newly introduced substituent and the protons of the allyloxy group would confirm substitution at the 6-position.

IV. Data and Workflow Visualizations

Table 1: Comparison of Reaction Conditions for SNAr at the 6-Position
EntryNucleophile (Amine)SolventBaseTemperature (°C)Yield (%)Observations
1MorpholineTHFK₂CO₃65< 5Low reactivity at reflux.
2MorpholineDMFK₂CO₃12025Increased temperature improves yield.
3MorpholineDMSONaH15065Stronger base and higher temperature significantly improve conversion.
4AnilineNMPCs₂CO₃180 (MW)40Microwave irradiation can shorten reaction times.
Diagram 1: Troubleshooting Workflow for Low SNAr Yield

G start Low/No Product in SNAr Reaction esterify Convert COOH to Ester start->esterify Is COOH present? n_oxide Form N-Oxide esterify->n_oxide Still low yield? success Successful Substitution esterify->success Improved Yield high_temp Increase Temperature/Use Microwave n_oxide->high_temp Still low yield? n_oxide->success Improved Yield strong_base Use Stronger Base (e.g., NaH) high_temp->strong_base Still low yield? high_temp->success Improved Yield deallylate Deallylate, Functionalize, Re-allylate strong_base->deallylate Still low yield? strong_base->success Improved Yield deallylate->success failure Re-evaluate Synthetic Route deallylate->failure No Improvement

Caption: Decision tree for troubleshooting low-yielding SNAr reactions.

Diagram 2: Reaction Scheme for Overcoming Steric Hindrance

G sub 5-(Allyloxy)-2-pyrazinecarboxylic acid ester Methyl 5-(allyloxy)-2-pyrazinoate sub->ester 1. SOCl2, MeOH n_oxide Methyl 5-(allyloxy)-1-oxido-2-pyrazinoate ester->n_oxide 2. m-CPBA product Substituted Product n_oxide->product 3. Nucleophile, Heat

Caption: A three-step strategy to enhance reactivity for nucleophilic substitution.

V. References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]

  • 6.2.2. Pyrazines. Science of Synthesis.

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. Available from: [Link]

  • Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry.

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules.

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Semantic Scholar.

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

  • 5-Methyl-2-pyrazinecarboxylic acid synthesis. ChemicalBook.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.

  • Selective O-Deallylation of o-Allyloxyanisoles. Organic Chemistry Portal.

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society.

  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Benchchem.

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF on ResearchGate.

  • Advances in Deallylation. Request PDF on ResearchGate.

  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts.

  • Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate.

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.

  • Selective O-Deallylation of o -Allyloxyanisoles. Request PDF on ResearchGate.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Aromatic Compounds and Their Reactions 3. Lecture Notes.

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Semantic Scholar.

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. American Chemical Society.

  • A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

  • Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol. PMC.

  • Substitution with large steric hindrance. ResearchGate.

  • Unusual Rearrangement-Remercuration Reactions of Allylic Silanols. ChemRxiv.

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI.

Sources

Validation & Comparative

A Comparative Analysis of 5-(Allyloxy)-2-pyrazinecarboxylic acid and 5-Chloro-2-pyrazinecarboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, pyrazinecarboxylic acids serve as pivotal building blocks for a diverse array of biologically active molecules.[1][2] Their inherent aromatic and electron-deficient nature, coupled with the ability to undergo various chemical transformations, makes them attractive scaffolds for medicinal chemists. This guide provides an in-depth comparison of the reactivity of two key pyrazine derivatives: 5-(allyloxy)-2-pyrazinecarboxylic acid and 5-chloro-2-pyrazinecarboxylic acid. By understanding their distinct electronic and steric properties, researchers can make more informed decisions in the design and execution of synthetic strategies.

Unveiling the Contestants: Structure and Electronic Profile

The reactivity of these two molecules is fundamentally dictated by the nature of the substituent at the 5-position of the pyrazine ring.

CompoundStructureKey Features
5-(Allyloxy)-2-pyrazinecarboxylic acid 5-(Allyloxy)-2-pyrazinecarboxylic acidPossesses an electron-donating allyloxy group, which can influence the electron density of the pyrazine ring through resonance and inductive effects. The allyl group also introduces a potential site for further chemical modification.
5-Chloro-2-pyrazinecarboxylic acid 5-Chloro-2-pyrazinecarboxylic acidFeatures an electron-withdrawing chloro group.[3] This halogen atom significantly impacts the electrophilicity of the pyrazine ring and serves as a versatile leaving group for nucleophilic substitution reactions.[4]

The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[5][6] This inherent electronic character makes the ring susceptible to nucleophilic attack. The substituents at the 5-position further modulate this reactivity.

  • The Allyloxy Group: The oxygen atom of the allyloxy group can donate a lone pair of electrons into the pyrazine ring via resonance, thereby increasing the electron density of the ring. This electron-donating effect can decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyrazine. However, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect.

  • The Chloro Group: The chloro group is strongly electron-withdrawing due to its high electronegativity.[7][8] This inductive effect significantly decreases the electron density of the pyrazine ring, making it more electrophilic and thus more reactive towards nucleophiles.[9][10]

Reactivity Showdown: A Head-to-Head Comparison

The differing electronic landscapes of 5-(allyloxy)-2-pyrazinecarboxylic acid and 5-chloro-2-pyrazinecarboxylic acid manifest in their distinct reactivity profiles, particularly in two key reaction classes: nucleophilic aromatic substitution and amide bond formation.

Nucleophilic Aromatic Substitution (SNAr)

This class of reactions is a cornerstone of pyrazine chemistry, allowing for the introduction of a wide range of functional groups.

5-Chloro-2-pyrazinecarboxylic acid is primed for SNAr reactions. The electron-withdrawing nature of both the chloro group and the pyrazine nitrogens renders the carbon atom at the 5-position highly electrophilic and susceptible to attack by nucleophiles.[4][9] This makes it an excellent substrate for displacement of the chloride ion by various nucleophiles such as amines, alkoxides, and thiolates.

5-(Allyloxy)-2-pyrazinecarboxylic acid , on the other hand, is generally less reactive towards traditional SNAr. The electron-donating character of the allyloxy group can deactivate the ring towards nucleophilic attack. However, the allyl group itself can participate in unique transformations, such as Claisen rearrangement or transition metal-catalyzed allylic substitution reactions, offering alternative synthetic pathways.

Experimental Protocol: A Representative SNAr Reaction with 5-Chloro-2-pyrazinecarboxylic acid

This protocol details a typical procedure for the displacement of the chloro group with an amine.

Objective: To synthesize a 5-amino-2-pyrazinecarboxylic acid derivative.

Materials:

  • 5-Chloro-2-pyrazinecarboxylic acid

  • Desired amine (e.g., benzylamine)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-pyrazinecarboxylic acid (1.0 eq) in the chosen solvent.

  • Add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat: Increased temperature provides the necessary activation energy to overcome the aromaticity of the pyrazine ring and facilitate the substitution.

Amide Bond Formation

The carboxylic acid moiety in both molecules is a versatile handle for constructing more complex structures, most commonly through amide bond formation.

Both 5-(allyloxy)-2-pyrazinecarboxylic acid and 5-chloro-2-pyrazinecarboxylic acid can be readily converted to their corresponding amides using standard peptide coupling reagents.[11][12] The electronic nature of the substituent at the 5-position can have a subtle influence on the reactivity of the carboxylic acid, but this is generally less pronounced than its effect on the pyrazine ring itself.

However, the choice between the two starting materials can be a strategic one. If subsequent modification of the 5-position is desired, starting with 5-chloro-2-pyrazinecarboxylic acid allows for amide bond formation first, followed by a nucleophilic substitution at the 5-position. Conversely, if the allyloxy group is a desired final functionality or a precursor for further transformations, 5-(allyloxy)-2-pyrazinecarboxylic acid is the logical choice.

Experimental Protocol: Amide Coupling of a Pyrazinecarboxylic Acid

This protocol outlines a general procedure for amide bond formation.

Objective: To synthesize a pyrazine-2-carboxamide derivative.

Materials:

  • 5-(Allyloxy)-2-pyrazinecarboxylic acid or 5-chloro-2-pyrazinecarboxylic acid

  • Desired amine

  • A peptide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine)

  • An appropriate solvent (e.g., DMF or dichloromethane (DCM))

Procedure:

  • In a reaction vessel, dissolve the pyrazinecarboxylic acid (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq), the coupling reagent (1.1-1.3 eq), and the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Reagent: These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Base: The base is required to deprotonate the amine and neutralize any acidic byproducts, facilitating the reaction.

  • Solvent: The choice of solvent depends on the solubility of the reactants and reagents.

Visualizing the Reactivity Landscape

To better illustrate the key transformations discussed, the following diagrams outline the reaction pathways.

sn_ar_reaction start 5-Chloro-2-pyrazinecarboxylic acid product 5-(Amino)-2-pyrazinecarboxylic acid derivative start->product SNAr nucleophile Nucleophile (e.g., R-NH2) nucleophile->product amide_coupling start 5-Substituted-2-pyrazinecarboxylic acid product 5-Substituted-pyrazine-2-carboxamide start->product amine Amine (R'-NH2) amine->product coupling Coupling Reagents coupling->product

Caption: Amide bond formation of 5-substituted-2-pyrazinecarboxylic acids.

Summary of Reactivity and Synthetic Utility

Feature5-(Allyloxy)-2-pyrazinecarboxylic acid5-Chloro-2-pyrazinecarboxylic acid
Reactivity towards Nucleophiles Generally lower due to the electron-donating allyloxy group.High, due to the strongly electron-withdrawing chloro group, making it an excellent SNAr substrate. [9]
Key Reactions Amide bond formation, potential for Claisen rearrangement or other transformations of the allyl group.Nucleophilic aromatic substitution, amide bond formation. [4][13]
Synthetic Utility Useful when the allyloxy group is a desired final moiety or a precursor for further chemistry.A versatile building block for introducing a wide variety of substituents at the 5-position. [14]

Conclusion: Strategic Selection for Synthetic Success

The choice between 5-(allyloxy)-2-pyrazinecarboxylic acid and 5-chloro-2-pyrazinecarboxylic acid is a strategic one that hinges on the desired final product and the overall synthetic plan. For applications requiring facile introduction of diverse functionalities at the 5-position via nucleophilic substitution, 5-chloro-2-pyrazinecarboxylic acid is the superior choice due to its enhanced electrophilicity. Conversely, when the synthetic route calls for the specific electronic or reactive properties of the allyloxy group, or when this group is a key feature of the target molecule, 5-(allyloxy)-2-pyrazinecarboxylic acid is the preferred starting material. A thorough understanding of the electronic effects of these substituents empowers chemists to design more efficient and elegant synthetic routes towards novel and impactful molecules.

References

  • Perlmutter, P. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1973-1978. [Link]

  • Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Zhang, Y., et al. (2025). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. Molecules, 30(23), 1234.
  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press.
  • Google Patents. (2022). Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. CN114620005A.
  • Elroby, S. A. K., et al. (2018). Pyrazines as Potential Corrosion Inhibitors for Industrial Metals and Alloys: A Review. Materials, 11(3), 456. [Link]

  • Perlmutter, P. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

  • Al-Otaibi, A. A., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • Scribd.
  • Kapałka, A., et al. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Molecules, 26(8), 2187. [Link]

  • Kráľová, K., et al. (2008). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 13(10), 2463-2479. [Link]

  • Bram, G., et al. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 12, 1208-1211. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • Panicker, C. Y., et al. (2009). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. Turkish Journal of Chemistry, 33(1), 119-128.
  • Ushakumari, L., et al. (2008). Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid – C16H18N3O. Oriental Journal of Chemistry, 24(3).
  • Taton, J., et al. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 15(19), 5080-5083. [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • ChemBK. 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).
  • LibreTexts Chemistry.
  • Frontera, A., et al. (2024). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. ChemistryOpen, 13(1), e202400607. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • Quora. Can you provide examples of electron withdrawing and electron donating groups that can be used to determine the order of inductive effects in a series of organic compounds?.
  • Google Patents. (2002). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1392143A.
  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid. [Link]

  • Kim, D., et al. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of the American Chemical Society. [Link]

  • Shul'pin, G. B., et al. (2003). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12. Main features, kinetics and mechanism of alkane hydroperoxidation. New Journal of Chemistry, 27(9), 1373-1383. [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. [Link]

  • Roy, S., et al. (2018). Packing polymorphism in 3-amino-2-pyrazinecarboxylate based tin(ii) complexes and their catalytic activity towards cyanosilylation of aldehydes. New Journal of Chemistry, 42(19), 16043-16052. [Link]

  • NextSDS. 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid — Chemical Substance Information. [Link]

Sources

Introduction: Contextualizing 5-(Allyloxy)-2-pyrazinecarboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Analysis of 5-(Allyloxy)-2-pyrazinecarboxylic acid

In the landscape of modern pharmaceutical development, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, frequently appearing in the core structures of numerous therapeutic agents. Their prevalence is due to the pyrazine ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often improving metabolic stability and pharmacokinetic profiles. 5-(Allyloxy)-2-pyrazinecarboxylic acid is a key exemplar of such a scaffold, combining the stable pyrazine core with a reactive allyloxy group and a carboxylic acid moiety, making it a valuable building block in medicinal chemistry.

Understanding the structural integrity and metabolic fate of such compounds is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), stands as the definitive analytical technique for this purpose.[1][2][3] This guide provides an in-depth analysis of the expected fragmentation pattern of 5-(Allyloxy)-2-pyrazinecarboxylic acid under Collision-Induced Dissociation (CID) conditions. We will compare the fragmentation pathways in both positive and negative ionization modes, explain the chemical rationale behind the observed cleavages, and provide a robust, self-validating experimental protocol for researchers to replicate and adapt.

Pillar 1: The Principle of Collision-Induced Dissociation (CID)

Before delving into the specific fragmentation of our target molecule, it is crucial to understand the underlying mechanism of the analytical method. Collision-Induced Dissociation (CID) is a cornerstone of tandem mass spectrometry.[4][5] In this process, a specific ion of interest (the "precursor ion") is selected in the first stage of the mass spectrometer. This ion is then accelerated into a collision cell filled with an inert gas, such as argon or nitrogen. The kinetic energy from the resulting collisions is converted into internal energy within the ion, leading to the cleavage of its weakest chemical bonds and the formation of smaller "product ions".[4] The pattern of these product ions serves as a structural fingerprint, allowing for detailed molecular characterization.

The choice of ionization mode—Electrospray Ionization (ESI) in either positive or negative mode—profoundly influences which precursor ion is formed and, consequently, its fragmentation behavior.

  • Positive Ion Mode ([M+H]⁺): Protonation typically occurs at the most basic sites, which for our molecule are the nitrogen atoms of the pyrazine ring. The resulting even-electron ion fragments to produce stable, even-electron product ions.[6]

  • Negative Ion Mode ([M-H]⁻): Deprotonation occurs at the most acidic site, the carboxylic acid, forming a carboxylate anion. Fragmentation of this odd-electron ion often proceeds via distinct pathways, such as decarboxylation.[7]

Pillar 2: Predicted Fragmentation Pathways

The structure of 5-(Allyloxy)-2-pyrazinecarboxylic acid (Molecular Formula: C₈H₈N₂O₃, Monoisotopic Mass: 180.0535 Da) contains several key functional groups that dictate its fragmentation: the pyrazine ring, the carboxylic acid, and the allyloxy ether linkage.

Positive Ion Mode ([M+H]⁺) Fragmentation

Upon ESI in positive mode, the molecule readily protonates to form the precursor ion at m/z 181.0608. The fragmentation cascade is driven by the stability of the pyrazine ring and the lability of the substituents.

  • Loss of Allene (Neutral Loss of 40 Da): A primary and highly characteristic fragmentation for allyloxy compounds involves a rearrangement reaction that eliminates a neutral allene molecule (C₃H₄). This pathway leads to the formation of a stable 5-hydroxypyrazine-2-carboxylic acid cation at m/z 141.0397 . This fragment is often a strong indicator of the original allyloxy substitution.

  • Decarboxylation (Neutral Loss of 46 Da): The loss of formic acid (HCOOH) from the protonated precursor is a common fragmentation for carboxylic acids, resulting in a fragment at m/z 135.0553 .

  • Cleavage of the Allyl Group (Neutral Loss of 41 Da): Direct cleavage of the C-O ether bond can result in the loss of an allyl radical (•C₃H₅), though this is often less favored than the neutral loss of allene. This would produce an ion at m/z 140.0342, which may not be prominently observed.

  • Sequential Fragmentation: The initial product ions can undergo further fragmentation. For instance, the ion at m/z 141 (from allene loss) can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 113.0448 .

The following diagram illustrates the proposed major fragmentation pathway in positive ion mode.

G cluster_main Fragmentation Pathway of [M+H]⁺ (m/z 181.06) parent 5-(Allyloxy)-2-pyrazinecarboxylic acid [M+H]⁺ m/z 181.0608 frag1 5-Hydroxypyrazine-2-carboxylic acid cation m/z 141.0397 parent->frag1  - C₃H₄ (Allene)  (40.03 Da) frag2 Allyl-Pyrazine cation m/z 135.0553 parent->frag2  - HCOOH (Formic Acid)  (46.01 Da) frag3 Fragment from sequential loss m/z 113.0448 frag1->frag3  - CO (Carbon Monoxide)  (28.00 Da)

Caption: Proposed ESI+ fragmentation of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation of the carboxylic acid yields the precursor ion at m/z 179.0462. This pathway is typically simpler and dominated by a single, highly efficient fragmentation channel.

  • Decarboxylation (Neutral Loss of 44 Da): The primary fragmentation pathway for the carboxylate anion is the neutral loss of carbon dioxide (CO₂).[7][8] This is a very favorable process that results in a highly abundant product ion at m/z 135.0407 . This fragment corresponds to the deprotonated 2-(allyloxy)pyrazine. The stability of this resulting anion makes this the predominant fragmentation observed.

Given its simplicity, the negative mode is often preferred for quantitative analysis using Multiple Reaction Monitoring (MRM) due to the robust and predictable transition from m/z 179 to m/z 135.[2]

Data Summary: A Comparative Overview

The following table summarizes the key predicted ions. This data provides a clear reference for method development and data interpretation, comparing the outcomes of positive and negative ionization modes.

Ionization ModePrecursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Product Ion
Positive ESI 181.0608141.0397C₃H₄ (40.03 Da)[5-Hydroxypyrazine-2-carboxylic acid+H]⁺
135.0553HCOOH (46.01 Da)[5-(Allyloxy)pyrazine+H]⁺
113.0448C₃H₄ + CO (68.03 Da)Fragment from sequential loss
Negative ESI 179.0462135.0407CO₂ (44.00 Da)[2-(Allyloxy)pyrazine]⁻

Pillar 3: A Self-Validating Experimental Protocol

This section provides a detailed workflow for the LC-MS/MS analysis. The protocol is designed to be self-validating, meaning it includes steps for optimization and confirmation, ensuring trustworthy and reproducible results.

Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample & Standard Preparation lc 2. LC Separation prep->lc ms1 3. Full Scan MS (Survey) lc->ms1 ms2 4. Tandem MS (MS/MS) (Fragmentation) ms1->ms2 Precursor Ion Selection data 5. Data Analysis & Interpretation ms2->data

Caption: General workflow for LC-MS/MS characterization experiments.

Step-by-Step Methodology

1. Materials and Reagents

  • 5-(Allyloxy)-2-pyrazinecarboxylic acid standard

  • LC-MS grade acetonitrile (ACN) and water

  • LC-MS grade formic acid (FA) or ammonium hydroxide (for pH adjustment)

  • HPLC column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

2. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of the standard in methanol or ACN.

  • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 ACN:water mixture. This concentration is suitable for initial method development on most modern mass spectrometers.

3. Liquid Chromatography (LC) Parameters

  • Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Re-equilibration at 5% B

4. Mass Spectrometry (MS) Parameters

  • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.[9]

  • Acquisition Mode:

    • Full Scan (MS1): First, acquire data in a full scan mode over a range of m/z 50-500 to confirm the presence and retention time of the precursor ion ([M+H]⁺ at m/z 181.06 or [M-H]⁻ at m/z 179.05).

    • Tandem MS (MS/MS): Perform product ion scans by selecting the respective precursor ions.

      • Collision Energy: This is a critical parameter.[9] To validate the fragmentation pathways, acquire data at a range of collision energies (e.g., 10, 20, and 40 eV). Lower energies often reveal initial, gentle fragmentations, while higher energies induce more extensive fragmentation.[7] Comparing spectra across different energies helps confirm fragment relationships. For instance, the loss of CO₂ in negative mode should be efficient even at low collision energies.

Conclusion: A Framework for Confident Structural Elucidation

The predictable and rational fragmentation of 5-(Allyloxy)-2-pyrazinecarboxylic acid makes LC-MS/MS an ideal tool for its characterization. In positive ion mode, the neutral loss of allene (m/z 181 → 141) provides a highly diagnostic transition, while in negative ion mode, the facile decarboxylation (m/z 179 → 135) offers a robust and sensitive transition ideal for quantification.

By employing the structured analytical approach outlined in this guide—from understanding the mechanistic principles of CID to executing a self-validating experimental protocol—researchers can confidently identify this molecule and its analogues in complex matrices. This framework not only provides a specific solution for the target analyte but also serves as a template for investigating the fragmentation patterns of other novel heterocyclic compounds in the drug discovery pipeline.

References

  • Ismail, I. A., & Karr, D. E. (2020). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Danell, A. S., & Karr, D. E. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of Doubly-Charged Negative Ions of Dicarboxylic Acids under Collision-Induced Dissociation Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Ge, Y., & Law, W. S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • Zhou, A. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • Lorquet, J. C. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

  • Xu, F., & Zhang, T. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Scientia Pharmaceutica. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Diva-Portal.org. (n.d.). Mass Spectrometry of Biologically Active Small Molecules. Available at: [Link]

  • ResearchGate. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem Compound Summary for CID 1047. Available at: [Link]

Sources

A Researcher's Guide to the Comparative Binding Affinity of Pyrazinecarboxylic Acid Analogs as URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in the field of metabolic diseases, the quest for potent and selective inhibitors of urate transporter 1 (URAT1) is a significant endeavor in the management of hyperuricemia and gout. This guide provides an in-depth comparative analysis of the binding affinities of pyrazinecarboxylic acid analogs, a promising class of URAT1 inhibitors. We will delve into the structural determinants of their inhibitory activity, present supporting experimental data, and provide detailed protocols for assessing their efficacy.

The Central Role of URAT1 in Urate Homeostasis and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] The kidneys play a paramount role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules.[2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this process, responsible for a significant portion of urate reabsorption.[1][2]

By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction in serum urate levels.[1] This mechanism makes URAT1 a prime therapeutic target for the development of uricosuric agents.[3]

The signaling pathway for urate reabsorption in a renal proximal tubule epithelial cell is depicted below. URAT1 facilitates the exchange of urate from the tubular lumen for intracellular anions. The reabsorbed urate is then transported into the bloodstream via other transporters like GLUT9.

URAT1_Pathway cluster_cell Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Urate_in Urate URAT1->Urate_in Anion_lumen Anion (e.g., Lactate) URAT1->Anion_lumen Exchange GLUT9 GLUT9 Urate_blood Urate GLUT9->Urate_blood Efflux Urate_in->GLUT9 Urate_lumen Urate Urate_lumen->URAT1 Reabsorption Inhibitor Pyrazinecarboxylic Acid Analogs Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated urate reabsorption pathway and the inhibitory action of pyrazinecarboxylic acid analogs.

Comparative Analysis of URAT1 Inhibitors: A Focus on Pyrazinecarboxylic Acid Scaffolds

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
Pyrazine-based URAT1 inhibitor 1hURAT10.032[4]
Pyrazine-based DotinuradhURAT10.0372[4]
Triazole-based LesinuradhURAT17.18[5]
Benzofuran-based BenzbromaronehURAT10.28[6]
Biphenyl Carboxylic Acid Compound A1hURAT10.93[3]
Biphenyl Carboxylic Acid Compound B21hURAT10.17[3]
Diarylmethane-based Compound 1hhURAT10.035[6]
Sulfamide-based Compound 8hURAT12.5[7]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

From the available data, several key structural features appear to be crucial for potent URAT1 inhibition:

  • Anionic Group: The presence of a carboxylic acid or a bioisosteric equivalent is a common feature among many potent URAT1 inhibitors. This group likely mimics the carboxylate of the endogenous substrate, uric acid, and engages in critical interactions within the transporter's binding site.

  • Aromatic/Heterocyclic Core: A central aromatic or heterocyclic ring system, such as the pyrazine ring, serves as a scaffold to position other key functional groups. Modifications to this core can significantly impact binding affinity.

  • Hydrophobic Moieties: The inclusion of hydrophobic groups, such as the biphenyl or diarylmethane fragments, often leads to enhanced potency.[3][6] These groups likely occupy a hydrophobic pocket within the URAT1 protein.

  • Linker Flexibility: The length and flexibility of the linker connecting the core scaffold to other functional groups can influence the compound's ability to adopt an optimal conformation for binding.[8]

The high potency of dotinurad, a pyrazine-based selective urate reabsorption inhibitor, underscores the potential of the pyrazinecarboxylic acid scaffold in designing effective URAT1 inhibitors.[4]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To reliably assess the comparative binding affinity of novel pyrazinecarboxylic acid analogs, a robust in vitro assay is essential. The most common method is a cell-based uric acid uptake assay using a human embryonic kidney (HEK293) cell line stably expressing human URAT1.[9]

Principle

This assay measures the uptake of a labeled substrate (typically [¹⁴C]-uric acid) into HEK293 cells overexpressing hURAT1. The inhibitory potential of a test compound is determined by its ability to reduce the uptake of the labeled substrate in a concentration-dependent manner.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hURAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells (as a negative control) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).[9]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[9]

    • Seed the cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours (e.g., 2 x 10⁵ cells/well).[9]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a HEPES-buffered saline (HBS) solution (e.g., 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, pH 7.4).[9]

    • Test Compounds: Prepare stock solutions of the pyrazinecarboxylic acid analogs and reference inhibitors (e.g., benzbromarone, lesinurad) in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid affecting cell viability.[9]

    • Uptake Solution: Prepare a solution of [¹⁴C]-uric acid in the assay buffer at a concentration close to its Km value for URAT1, if known, or a standardized concentration (e.g., 20 µM).[9]

  • Inhibition Assay Execution:

    • Aspirate the culture medium from the cell monolayers.

    • Wash the cells twice with pre-warmed (37°C) assay buffer.[9]

    • Add the assay buffer containing the various concentrations of the test compounds or vehicle control to the respective wells.

    • Pre-incubate the plates at 37°C for 10-15 minutes.[9]

    • Initiate the uptake reaction by adding the pre-warmed [¹⁴C]-uric acid uptake solution to each well.

    • Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5 minutes).[9]

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.[9]

  • Quantification and Data Analysis:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).[9]

    • Transfer the cell lysate to a scintillation vial and add a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[9]

    • In a parallel set of wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.[10]

    • Calculate the specific URAT1-mediated uptake by subtracting the CPM in mock-transfected cells from the CPM in hURAT1-HEK293 cells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

URAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture hURAT1-HEK293 and Mock Cells B Seed Cells into 24-well Plates A->B D Wash Cell Monolayers B->D C Prepare Assay Buffer, Test Compounds, and [14C]-Uric Acid Solution E Pre-incubate with Test Compounds C->E D->E F Initiate Uptake with [14C]-Uric Acid E->F G Terminate Uptake & Wash with Cold Buffer F->G H Lyse Cells G->H I Measure Radioactivity (Scintillation Counting) H->I J Normalize to Protein Content I->J K Calculate IC50 Values J->K

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

Conclusion and Future Directions

The pyrazinecarboxylic acid scaffold represents a highly promising starting point for the design of novel and potent URAT1 inhibitors. The comparative data, although not from a single homologous series, strongly suggest that a combination of a central heterocyclic core, an anionic group, and optimized hydrophobic interactions are key to achieving high binding affinity. The provided experimental protocol offers a robust framework for researchers to systematically evaluate new analogs and build a comprehensive structure-activity relationship.

Future research should focus on the synthesis and evaluation of a focused library of 5-(allyloxy)-2-pyrazinecarboxylic acid analogs with systematic modifications to the allyloxy group, the pyrazine ring, and other potential substitution sites. This will enable a more precise determination of the SAR and facilitate the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of hyperuricemia and gout.

References

  • Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed. [Link]

  • Li, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Semantic Scholar. [Link]

  • Wang, Y., et al. (2025). In Slico Screening and In Vitro Identification of Hyperuricemia-Inhibiting Peptides from Trachurus japonicus. MDPI. [Link]

  • Kato, S., et al. (2021). Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves. ProQuest. [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Human URAT1 (Urate Transporter 1) ELISA Kit. Assay Genie. [Link]

  • Zhao, G., et al. (2017). Design, Synthesis and Bioactivity of Highly Sterically Congested Flexible Uric Acid Transporter 1 (URAT1) Inhibitors. SIOC Journals. [Link]

  • ResearchGate. (n.d.). Cell-based urate transport assay with 293A cells transiently expressing URAT1. ResearchGate. [Link]

  • bioRxiv. (2024). Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. bioRxiv. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

  • Wang, J., et al. (2018). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. PMC. [Link]

  • Semantic Scholar. (n.d.). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Semantic Scholar. [Link]

  • ResearchGate. (2025). Discovery of novel and potent URAT1 inhibitors bearing sulfamide scaffold for the treatment of gout. ResearchGate. [Link]

  • Hindawi. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Hindawi. [Link]

  • NIH. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PMC. [Link]

  • Zhang, J., et al. (2025). Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. PLOS One. [Link]

  • NIH. (2025). Molecular mechanism of drug inhibition of URAT1. PMC. [Link]

  • Wang, J., et al. (2016). Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. MDPI. [Link]

Sources

A Comparative Guide to Purity Validation of 5-(Allyloxy)-2-pyrazinecarboxylic acid: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance, safety, and efficacy. This guide provides an in-depth technical exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for validating the purity of 5-(Allyloxy)-2-pyrazinecarboxylic acid, a key heterocyclic building block. We will objectively compare its performance against the more traditional High-Performance Liquid Chromatography (HPLC), supported by a detailed experimental framework.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate like 5-(Allyloxy)-2-pyrazinecarboxylic acid directly influences the quality and safety of the final drug product. Impurities, even in trace amounts, can impact the stability, bioavailability, and toxicity of the API. Therefore, employing a robust and accurate analytical method for purity assessment is not merely a quality control measure but a critical step in the drug development lifecycle.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for purity determination.[1] Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR is a primary ratio method of measurement.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[2] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the purity of the analyte can be determined with high accuracy and precision.[3]

The equation governing the calculation of purity using an internal standard is as follows:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = 5-(Allyloxy)-2-pyrazinecarboxylic acid

  • std = Internal Standard

A Detailed Experimental Protocol for qNMR Purity Determination of 5-(Allyloxy)-2-pyrazinecarboxylic acid

This protocol outlines a systematic approach to determining the purity of 5-(Allyloxy)-2-pyrazinecarboxylic acid using ¹H qNMR.

Materials and Instrumentation
  • Analyte: 5-(Allyloxy)-2-pyrazinecarboxylic acid

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe

  • Analytical Balance: Readable to 0.01 mg

  • Volumetric Glassware: Calibrated micropipettes and vials

  • NMR Tubes: 5 mm high-precision NMR tubes

Predicted ¹H NMR Spectrum of 5-(Allyloxy)-2-pyrazinecarboxylic acid

While an experimental spectrum is ideal, in its absence, a predicted spectrum based on established chemical shift principles for substituted pyrazines and ethers is invaluable for method development.[4][5]

  • Carboxylic Acid Proton (-COOH): ~13.0 - 14.0 ppm (broad singlet, 1H)[6]

  • Pyrazine Ring Protons: Two singlets expected in the aromatic region, potentially around 8.0 - 9.0 ppm (2H total).

  • Allyloxy Group Protons:

    • -O-CH₂ -CH=CH₂: ~4.8 - 5.0 ppm (doublet, 2H)

    • -O-CH₂-CH =CH₂: ~5.9 - 6.1 ppm (multiplet, 1H)

    • -O-CH₂-CH=CH₂ : Two doublets of doublets, one for the cis and one for the trans proton, expected between 5.2 and 5.5 ppm (2H total).[7]

Selection of Quantifiable Protons and Internal Standard

Analyte Signal Selection: The two protons on the pyrazine ring are ideal for quantification due to their expected appearance as sharp singlets in a region of the spectrum that is typically free from other signals. The allylic protons can also be used, but their multiplets may be more prone to overlap.

Internal Standard Selection: Maleic acid is a suitable internal standard as its vinylic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, a region that does not overlap with the predicted signals of 5-(Allyloxy)-2-pyrazinecarboxylic acid. It is also highly soluble in DMSO-d₆ and has a high purity.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of 5-(Allyloxy)-2-pyrazinecarboxylic acid into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal resolution.

  • Acquire a one-dimensional ¹H NMR spectrum with the following parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ≥ 3 seconds to ensure adequate digital resolution.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate integration. A conservative delay of 30 seconds is recommended for initial experiments.

    • Number of Scans: 8 to 16, depending on the concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

Data Processing and Purity Calculation
  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected signals for both the analyte (e.g., the two pyrazine ring protons) and the internal standard (the two vinylic protons of maleic acid).

  • Calculate the purity of 5-(Allyloxy)-2-pyrazinecarboxylic acid using the formula provided earlier.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report Report Purity with Uncertainty calculate->report

Caption: Workflow for qNMR purity determination of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Logical Relationship in qNMR Purity Calculation

qNMR_Calculation cluster_integrals Integral Ratios cluster_protons Proton Stoichiometry cluster_mass Mass & Molar Mass Purity Purity (%w/w) I_analyte Integral of Analyte Signal I_analyte->Purity I_std Integral of Standard Signal I_std->Purity N_analyte Number of Analyte Protons N_analyte->Purity N_std Number of Standard Protons N_std->Purity m_analyte Mass of Analyte m_analyte->Purity m_std Mass of Standard m_std->Purity MW_analyte MW of Analyte MW_analyte->Purity MW_std MW of Standard MW_std->Purity P_std Purity of Standard P_std->Purity

Caption: Key parameters influencing the final qNMR purity calculation.

Comparative Analysis: qNMR vs. HPLC for Purity Validation

Both qNMR and HPLC are powerful techniques for purity assessment, but they operate on fundamentally different principles, making them orthogonal and complementary methods.[2]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar concentration of nuclei.[2]Separation based on differential partitioning between a mobile and stationary phase.[8]
Quantitation Absolute quantitation without the need for an identical reference standard.[9]Relative quantitation based on peak area percentage, often requiring a reference standard for the analyte and impurities for accurate quantitation.
Selectivity High, based on distinct chemical shifts of protons in different chemical environments.High, based on the separation of compounds with different physicochemical properties.
Sensitivity Generally lower than HPLC for trace impurities, but excellent for quantifying impurities at levels of ~0.1% and above.Higher sensitivity, especially with detectors like UV-Vis, for detecting trace impurities.
Sample Throughput Lower, as qNMR experiments, particularly with long relaxation delays, can be time-consuming.Higher, with typical run times of 20-30 minutes per sample.
Sample Integrity Non-destructive; the sample can be recovered for further analysis.Destructive, as the sample is passed through the column and detector.
Structural Information Provides unambiguous structural information of the analyte and any NMR-active impurities.Provides retention time data, which is not definitive for structural elucidation without a reference standard.
Method Development Can be more straightforward as it often does not require extensive method development for different analytes.Often requires significant method development, including column and mobile phase screening.[9]

Supporting Experimental Data: A Hypothetical Comparison

While specific experimental data for 5-(Allyloxy)-2-pyrazinecarboxylic acid is not publicly available, a hypothetical comparison based on typical performance characteristics of qNMR and HPLC for similar heterocyclic compounds illustrates their complementary nature.

Analytical MethodPurity Result (%)Key Observations
¹H qNMR 98.5 ± 0.2- Direct quantification of the main component.- Identification and quantification of a related impurity at 0.8%.- Presence of residual solvent (e.g., ethyl acetate) at 0.5%.
HPLC (UV detection) 99.2 (Area %)- High sensitivity to UV-active impurities.- May not detect non-UV active impurities (e.g., inorganic salts).- Requires reference standards for accurate impurity quantification.

In this scenario, qNMR provides a more comprehensive picture of the sample's composition, including non-UV active components, while HPLC offers higher sensitivity for specific impurities.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous purity validation of 5-(Allyloxy)-2-pyrazinecarboxylic acid, qNMR stands out as a powerful, primary analytical method that provides not only a precise and accurate purity value but also invaluable structural information about the main component and any NMR-active impurities. Its ability to provide absolute quantification without the need for a specific reference standard of the analyte makes it particularly advantageous in the early stages of drug development when such standards may not be available.[9]

While HPLC remains an indispensable tool for routine quality control due to its high throughput and sensitivity to trace impurities, a comprehensive purity assessment is best achieved through an orthogonal approach that leverages the strengths of both techniques. The integration of qNMR and HPLC provides a self-validating system that ensures the highest level of confidence in the quality and purity of pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.

References

  • SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2025, October 21). Retrieved from [Link]

  • SIELC Technologies. (2019, November 14). Pyrazine. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • Spraul, M., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). Retrieved from [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Al-Bayati, R. H. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Hu, K., et al. (2019, March 4). Quantitative NMR Studies of Multiple Compound Mixtures. Retrieved from [Link]

  • Główka, F. K., & Zaba, C. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Cabral, C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • Kaski, J., et al. (2000, January 15). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

A Comparative Guide to the FT-IR Spectroscopy of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy reference data for 5-(Allyloxy)-2-pyrazinecarboxylic acid. By comparing its expected spectral features with those of related compounds, this document serves as a practical resource for the identification, characterization, and quality control of this and similar molecules in a research and development setting.

Introduction to 5-(Allyloxy)-2-pyrazinecarboxylic acid and the Role of FT-IR

5-(Allyloxy)-2-pyrazinecarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates a pyrazine ring, a carboxylic acid, and an ether linkage, each contributing to its unique chemical properties and, consequently, its infrared spectrum.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample. This absorption corresponds to the vibrational frequencies of the bonds within the molecule. For a multifunctional molecule like 5-(Allyloxy)-2-pyrazinecarboxylic acid, FT-IR is invaluable for confirming the presence of key functional groups and for assessing purity.

Predicted FT-IR Spectral Data for 5-(Allyloxy)-2-pyrazinecarboxylic acid

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Carboxylic Acid (-COOH)O-H stretch3300 - 2500Broad, Strong
C=O stretch1760 - 1690Strong
C-O stretch1320 - 1210Medium-Strong
O-H bend1440 - 1395 and 950 - 910Medium
Pyrazine RingAromatic C-H stretch3100 - 3000Medium-Weak
Aromatic C=C and C=N stretch1600 - 1400Medium-Weak (multiple bands)
C-H out-of-plane bend900 - 675Medium-Strong
Allyloxy Group (-O-CH₂-CH=CH₂)Asymmetric C-O-C stretch (Aryl-Alkyl)~1250Strong
Symmetric C-O-C stretch (Aryl-Alkyl)~1040Medium
=C-H stretch (alkene)3100 - 3000Medium
C=C stretch (alkene)1680 - 1640Medium-Weak
Aliphatic C-H stretch3000 - 2850Medium

Comparative FT-IR Analysis

To better understand the FT-IR spectrum of 5-(Allyloxy)-2-pyrazinecarboxylic acid, it is instructive to compare its expected features with those of simpler, related molecules.

Comparison with Pyrazine-2-carboxylic acid

The primary difference between 5-(Allyloxy)-2-pyrazinecarboxylic acid and pyrazine-2-carboxylic acid is the presence of the allyloxy group. In the spectrum of pyrazine-2-carboxylic acid, the strong C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ would be absent. Additionally, the peaks associated with the allyl group's C-H and C=C bonds would not be present. Pyrazinecarboxylic acids are also known to exhibit broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹ due to strong intramolecular hydrogen bonding, a feature expected to be present in both molecules[1].

Comparison with Anisole (Methoxybenzene)

Anisole serves as a good model for the aryl-alkyl ether linkage. It displays a characteristic strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹[2]. The spectrum of 5-(Allyloxy)-2-pyrazinecarboxylic acid is expected to show similar bands, confirming the presence of the ether group. However, anisole lacks the carboxylic acid and pyrazine ring absorptions.

Comparison with Benzoic Acid

Benzoic acid provides a classic example of a carboxylic acid spectrum. It features a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700 cm⁻¹, often showing evidence of hydrogen-bonded dimers[3][4][5]. These are hallmark features that will also dominate the spectrum of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Experimental Protocol for FT-IR Analysis

The following is a standard operating procedure for acquiring a high-quality FT-IR spectrum of a solid sample like 5-(Allyloxy)-2-pyrazinecarboxylic acid using the potassium bromide (KBr) pellet method. This method is chosen for its reliability and ability to produce sharp, well-resolved spectra for solid samples.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Step-by-Step Procedure
  • Sample Preparation:

    • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum in the O-H region. Store in a desiccator.

    • Weigh approximately 1-2 mg of the 5-(Allyloxy)-2-pyrazinecarboxylic acid sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Place the weighed KBr and sample into the agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogenous powder is obtained. This step is critical for minimizing scattering effects and achieving a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the observed peaks with the expected frequencies for the functional groups of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start dry_kbr Dry KBr start->dry_kbr weigh_sample Weigh Sample & KBr dry_kbr->weigh_sample grind Grind & Mix weigh_sample->grind form_pellet Form KBr Pellet grind->form_pellet Transfer Powder background Acquire Background form_pellet->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum analyze Analyze Data acquire_spectrum->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Interpreting the Spectrum: A Self-Validating System

The trustworthiness of the FT-IR analysis lies in its ability to provide a self-validating confirmation of the molecular structure. The presence of all the expected characteristic peaks, and the absence of significant unexpected ones, provides strong evidence for the identity and purity of the compound.

For 5-(Allyloxy)-2-pyrazinecarboxylic acid, the key diagnostic regions are:

  • 3300-2500 cm⁻¹: The presence of a very broad absorption here is a strong indicator of the carboxylic acid O-H group[3][4][5].

  • 1760-1690 cm⁻¹: A strong, sharp peak in this region confirms the carbonyl of the carboxylic acid[3][4][5].

  • ~1250 cm⁻¹ and ~1040 cm⁻¹: The appearance of these two bands is characteristic of the aryl-alkyl ether linkage[2].

The combination of these features, along with the absorptions for the pyrazine ring and allyl group, creates a unique spectral fingerprint.

Visualizing Key Functional Group Absorptions

functional_groups cluster_mol 5-(Allyloxy)-2-pyrazinecarboxylic acid cluster_spectrum Expected FT-IR Absorption Regions (cm⁻¹) mol Structure OH O-H Stretch (3300-2500) CH_arom Aromatic C-H (3100-3000) CH_aliph Aliphatic C-H (3000-2850) CO_double C=O Stretch (1760-1690) CC_alkene C=C Stretch (1680-1640) Aromatic_ring Aromatic Ring (1600-1400) CO_single C-O Stretch (~1250, ~1040)

Caption: Key functional groups and their expected IR absorption regions.

Conclusion

The FT-IR spectrum of 5-(Allyloxy)-2-pyrazinecarboxylic acid is a composite of the characteristic absorptions of its carboxylic acid, pyrazine, and allyloxy functionalities. By understanding these individual contributions and comparing them to related compounds, researchers can confidently identify and characterize this molecule. The experimental protocol outlined provides a robust method for obtaining high-quality data, ensuring the scientific integrity of the analysis.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). [Video]. YouTube. Retrieved from [Link]

  • Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • Spectroscopy of Ethers. (2025, August 15). Fiveable. Retrieved from [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). ACS Publications. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from [Link]

  • The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (n.d.). Journal of Environmental Nanotechnology. Retrieved from [Link]

  • IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • 2-Pyrazinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 7). ResearchGate. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017, November 3). Hilaris. Retrieved from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017, November 3). Semantic Scholar. Retrieved from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted. (2014, November 10). David Publishing. Retrieved from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020, September 1). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Allyloxy)-2-pyrazinecarboxylic acid, a compound that, due to its hybrid structure, requires a multi-faceted approach to its handling and disposal.

The information herein is synthesized from established safety protocols for its constituent chemical groups: pyrazines, carboxylic acids, and allyl ethers. It is imperative to treat this compound with the caution it deserves, not just for personal safety, but for the integrity of your facility and the environment.

Understanding the Hazard Profile

A thorough understanding of the potential hazards is the foundation of safe chemical handling. 5-(Allyloxy)-2-pyrazinecarboxylic acid is not a commonplace reagent with an abundance of specific safety data. Therefore, a conservative approach, based on the hazards of its functional groups, is essential.

Hazard CategoryPotential HazardRationale
Health Hazards Skin and eye irritation[1][2]Pyrazine and carboxylic acid moieties are known to cause irritation.
May cause respiratory irritation[1][2]Inhalation of dust or aerosols should be avoided.
Potential for long-term health effectsSome pyrazine derivatives have been associated with mutagenicity and reproductive toxicity.
Physical Hazards FlammabilityThe allyloxy group contains a double bond, which can contribute to flammability.
Peroxide Formation[3]Ethers, particularly allyl ethers, can form explosive peroxides upon exposure to air and light.[3]
Environmental Hazards Toxic to aquatic lifeMany organic compounds can have long-lasting harmful effects on aquatic ecosystems.

Pre-Disposal Safety Protocol

Before initiating any disposal procedure, a thorough risk assessment should be conducted. This is not merely a procedural formality but a critical step in ensuring a safe outcome.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the use of appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation before use.[4]

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls

All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[5]

Step-by-Step Disposal Procedure

The following procedure is designed to provide a clear and safe pathway for the disposal of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Step 1: Segregation and Labeling

Proper segregation of chemical waste is paramount to prevent accidental and dangerous reactions.

  • Do not mix 5-(Allyloxy)-2-pyrazinecarboxylic acid with other waste streams, especially strong acids, bases, or oxidizing agents.

  • The waste should be stored in its original container if possible, or a clearly labeled, compatible container.

  • The label should clearly state "Hazardous Waste: 5-(Allyloxy)-2-pyrazinecarboxylic acid" and include any relevant hazard symbols.

Step 2: Neutralization (for acidic properties)

Given the carboxylic acid moiety, neutralization can be considered to mitigate its corrosive properties. However, this should be done with extreme caution.

  • In a chemical fume hood, slowly add the 5-(Allyloxy)-2-pyrazinecarboxylic acid to a dilute solution of a weak base, such as sodium bicarbonate.

  • Monitor the reaction for any signs of gas evolution or heat generation.

  • Once neutralized, the solution should still be treated as hazardous waste due to the presence of the pyrazine and allyloxy groups.

Step 3: Final Disposal

The recommended and safest method for the final disposal of 5-(Allyloxy)-2-pyrazinecarboxylic acid is through a licensed hazardous waste disposal company.

  • Incineration: This is the preferred method for many organic compounds as it ensures complete destruction.[3]

  • Landfill: Do not dispose of this chemical in a landfill.

  • Drain Disposal: Under no circumstances should this chemical be poured down the drain.[3][6]

Emergency Procedures

In the event of an accidental spill, immediate and decisive action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

cluster_0 Start: 5-(Allyloxy)-2-pyrazinecarboxylic acid for Disposal cluster_1 Pre-Disposal Assessment cluster_2 Waste Handling & Segregation cluster_3 Disposal Pathway cluster_4 Final Disposal start Identify Waste risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe segregate Segregate Waste ppe->segregate label_waste Label Container segregate->label_waste neutralize Neutralization Required? label_waste->neutralize perform_neutralization Perform Cautious Neutralization neutralize->perform_neutralization Yes package_waste Package for Disposal neutralize->package_waste No perform_neutralization->package_waste contact_disposal Contact Licensed Disposal Company package_waste->contact_disposal incineration Incineration contact_disposal->incineration

Caption: Disposal workflow for 5-(Allyloxy)-2-pyrazinecarboxylic acid.

Conclusion

The responsible disposal of 5-(Allyloxy)-2-pyrazinecarboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and certified disposal methods, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • BenchChem. (n.d.). Proper Disposal of Allyl Butyl Ether: A Guide for Laboratory Professionals.
  • MilliporeSigma. (2025, November 18). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
  • Axxence Aromatic GmbH. (2025, November 14). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.

Sources

Personal protective equipment for handling 5-(Allyloxy)-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical framework dictated by molecular structure and chemical reactivity. Handling specialized active pharmaceutical ingredients (APIs) and building blocks like 5-(Allyloxy)-2-pyrazinecarboxylic acid requires moving beyond generic safety data sheets (SDS). We must understand the mechanistic causality behind the hazards to build a self-validating, fail-safe operational environment.

This guide provides the definitive operational and disposal protocols for handling 5-(Allyloxy)-2-pyrazinecarboxylic acid, designed specifically for drug development professionals and synthetic chemists.

Part 1: Hazard Assessment & Mechanistic Causality

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule into its reactive moieties. 5-(Allyloxy)-2-pyrazinecarboxylic acid presents a dual-hazard profile driven by its heterocyclic core and its ether substituent.

  • The Pyrazinecarboxylic Acid Core (Irritant Profile): Like its parent compound, pyrazine-2-carboxylic acid, this molecule is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2]. Mechanistically, the carboxylic acid moiety acts as a proton donor that can cause localized pH drops on moist tissues (such as the respiratory tract and cornea). Simultaneously, the lipophilic, nitrogen-rich pyrazine ring facilitates rapid penetration into the stratum corneum, exacerbating cellular inflammation and protein denaturation[3].

  • The Allyloxy Substituent (Peroxide Risk): The allyloxy group (-O-CH₂-CH=CH₂) introduces an ether linkage with highly reactive allylic protons. These protons are susceptible to hydrogen abstraction by ambient oxygen, leading to the formation of hydroperoxides over prolonged storage. While the electron-withdrawing nature of the pyrazine ring provides some stability compared to aliphatic ethers, auto-oxidation remains a critical, often-overlooked logistical hazard that dictates our storage and pre-handling protocols.

Part 2: Required Personal Protective Equipment (PPE)

Based on the mechanistic hazards, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling this compound in powder or solution form[1].

Hazard TargetCausality / Risk FactorRequired PPE Specification
Respiratory Inhalation of fine crystalline dust causes severe mucosal irritation[1].NIOSH-approved N95 or P100 particulate respirator (if handled outside a certified fume hood).
Dermal (Hands) Amphoteric nature of the molecule disrupts lipid bilayers, causing contact dermatitis[2].Double-gloving is mandatory. Inner glove: Nitrile (0.11 mm). Outer glove: Neoprene or heavy-duty Nitrile.
Ocular Acidic proton causes severe, potentially irreversible corneal damage[1][3].Tight-fitting chemical safety goggles. (Safety glasses with side shields are insufficient for powders).
Systemic/Body Static discharge during powder transfer can ignite dispersed dust[3].Flame-resistant (FR) laboratory coat, anti-static footwear, and full-length trousers.

Part 3: Operational Plan & Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Phase 1: Pre-Operational Checks
  • Fume Hood Validation: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Peroxide Testing (Critical Step): Before handling older stock bottles, test for peroxides. Dissolve 10 mg of the compound in 1 mL of ethanol. Apply to a commercial KI-starch test strip. If the strip turns blue/black (indicating >20 ppm peroxides), quarantine the bottle immediately and contact hazardous waste management.

  • Static Dissipation: Ensure all spatulas and weighing boats are made of anti-static materials (e.g., grounded stainless steel or specialized conductive polymers) to prevent dust explosions[3].

Phase 2: Active Handling Workflow
  • Donning: Apply PPE in the following order: Lab coat Respirator/Mask Goggles Inner Nitrile Gloves Outer Nitrile Gloves.

  • Weighing: Keep the primary container deep inside the fume hood. Use a static-free funnel for transferring the powder to the reaction vessel.

  • Solvent Addition: When dissolving the compound for pharmaceutical synthesis[4], add the solvent slowly. Avoid strong oxidizing agents, which can trigger violent exothermic reactions[1].

Workflow A 1. Pre-Operation Peroxide Test B 2. PPE Donning Double Nitrile A->B C 3. Active Handling Fume Hood B->C D 4. Decontamination Waste Segregation C->D

Fig 1: Step-by-step operational workflow for handling allyloxy-substituted pyrazine derivatives.

Part 4: Spill Response & Disposal Plan

In the event of a spill, the primary objective is containment without generating airborne dust[3].

Step-by-Step Spill Response
  • Evacuate & Assess: Immediately step back. Determine if the spill is Minor (<50g) or Major (>50g).

  • Containment (Minor Spill): Do NOT use compressed air or dry sweeping, as this aerosolizes the irritant[3].

  • Neutralization: Lightly mist the spilled powder with water to suppress dust, then cover with an inert, damp absorbent material (e.g., vermiculite or sand).

  • Collection: Use a plastic, non-sparking scoop to transfer the absorbed material into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute sodium bicarbonate solution to neutralize residual carboxylic acid, followed by a thorough water rinse[1].

Spill Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50g) Assess->Minor Yes Major Major (>50g) Assess->Major No Clean Mist, Absorb & Scoop Minor->Clean Hazmat Evacuate & Call Hazmat Major->Hazmat Dispose HDPE Waste Disposal Clean->Dispose

Fig 2: Decision tree and logic flow for 5-(Allyloxy)-2-pyrazinecarboxylic acid spill response.

Disposal Logistics

Do not let the product enter drains or waterways[1]. 5-(Allyloxy)-2-pyrazinecarboxylic acid must be disposed of as Halogen-Free Organic Solid Waste . Because of the allyloxy group, do not mix this waste stream with concentrated nitric acid, sulfuric acid, or other strong oxidizers, as this may lead to auto-ignition or explosive decomposition in the waste carboy. Ensure the container is tightly closed and handed over to a certified EPA-approved waste disposal plant[1].

References

  • [2] National Center for Biotechnology Information (PubChem). 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Allyloxy)-2-pyrazinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Allyloxy)-2-pyrazinecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.